Comprehensive Technical Guide: Physical Properties and Applications of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid (HEPPA)
Executive Summary 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS: 70920-53-5), commonly referred to as HEPPA or EPPA, is a highly specialized zwitterionic compound belonging to the piperazine-based family of bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS: 70920-53-5), commonly referred to as HEPPA or EPPA, is a highly specialized zwitterionic compound belonging to the piperazine-based family of biological buffers. Structurally analogous to the ubiquitous HEPES and EPPS buffers, HEPPA substitutes the terminal sulfonic acid moiety with a propanoic acid group. This substitution fundamentally alters its physicochemical properties, particularly its acid dissociation constant (pKa) and transition metal-binding affinity. This whitepaper details the physical properties, validated synthesis protocols, and advanced applications of HEPPA in biopharmaceutical research and sensor development.
Chemical Identity and Physicochemical Properties
The physical properties of HEPPA dictate its utility in complex biological systems. Because it possesses both a weakly basic piperazine ring and a weakly acidic carboxylic acid, it exists predominantly as a zwitterion at physiological pH.
Optimal buffering in the slightly alkaline physiological range
Mechanistic Insight: The pKa of HEPPA is slightly shifted compared to its sulfonic acid counterpart (EPPS, pKa ~8.0). The carboxylate group is a harder Lewis base than the sulfonate group, which increases HEPPA's propensity to coordinate with transition metals like Cu²⁺ and Fe³⁺. This makes it highly relevant in metalloprotein studies and intracellular metal quantification assays .
Synthesis and Purification Workflow
To ensure high-fidelity buffering capacity without heavy metal contamination, HEPPA must be synthesized and purified with rigorous quality control. The most direct synthetic route involves the Michael addition of 1-(2-hydroxyethyl)piperazine to acrylic acid.
Step-by-Step Methodology: Synthesis of HEPPA
Reagent Preparation: Dissolve 1.0 equivalent of 1-(2-hydroxyethyl)piperazine in anhydrous ethanol under an inert nitrogen atmosphere. Causality: Nitrogen prevents the oxidative degradation of the secondary amine during the reaction.
Addition Reaction: Slowly add 1.05 equivalents of acrylic acid dropwise to the mixture at 0°C. Causality: Strict temperature control prevents the uncontrolled, exothermic autopolymerization of acrylic acid.
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 12 hours to drive the Michael addition to thermodynamic completion.
Solvent Evaporation: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Crystallization: Recrystallize the crude oily residue from a mixture of methanol and acetone (1:4 v/v). Causality: The zwitterionic nature of HEPPA makes it insoluble in non-polar/semi-polar solvent mixtures, allowing it to precipitate as a highly pure white crystalline solid.
Validation: Confirm purity (>99%) via ¹H-NMR and FT-IR spectroscopy, ensuring the complete absence of unreacted acrylic acid (verified by the absence of vinylic protons at 5.8-6.4 ppm).
Synthesis workflow of HEPPA via Michael addition.
Buffer Capacity and Self-Validating Titration Protocol
The trustworthiness of any biological buffer relies on its precise pKa determination under specific ionic strength conditions. The following protocol is designed as a self-validating system to accurately map the buffering range of HEPPA.
Step-by-Step Methodology: pKa Determination
Solution Preparation: Prepare a 50 mM solution of HEPPA in CO₂-free, ultra-pure water (18.2 MΩ·cm). Add KCl to a final concentration of 0.1 M. Causality: Maintaining a constant ionic strength prevents activity coefficient fluctuations during the titration, ensuring the measured pKa is thermodynamically accurate.
Electrode Calibration: Calibrate a glass pH electrode using standard NIST-traceable buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0°C.
Acidification: Lower the pH of the HEPPA solution to 3.0 using 0.1 M HCl. This fully protonates the piperazine nitrogens and the carboxylate group, establishing a uniform starting baseline.
Titration: Titrate the solution with standardized 0.1 M NaOH in 0.1 mL increments. Record the pH after each addition once the reading stabilizes (drift < 0.005 pH/min).
Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa corresponds exactly to the half-equivalence point where [HA] = [A⁻]. This mathematical validation ensures that the calculated buffering range is derived directly from empirical inflection points rather than theoretical estimates.
Advanced Applications: Intracellular Metal Quantification
Beyond standard pH buffering, HEPPA's unique physical properties—specifically its combination of carboxylate and piperazine nitrogen donors—make it an exceptional chelator for transition metals. Recent advancements in nanomedicine have utilized HEPPA as a functionalizing agent for Carbon Quantum Dots (CQDs) to create ratiometric fluorescent nanosensors for Cu²⁺ quantification .
Mechanistic Causality in Cu²⁺ Sensing:
When HEPPA is incorporated into the surface of CQDs, the piperazine and carboxylate groups act as highly selective binding pockets for Cu²⁺. The coordination of Cu²⁺ induces a non-radiative electron transfer process, leading to dynamic fluorescence quenching. Because the quenching is strictly proportional to the Cu²⁺ concentration, it allows for ultra-sensitive intracellular metal quantification, vastly outperforming traditional morpholine-based buffers (like MES or MOPS) which lack this specific tetradentate coordination chemistry .
Mechanism of Cu2+ sensing utilizing HEPPA-functionalized Carbon Quantum Dots.
References
Liu, Y., Seidi, F., Deng, C., Li, R., Xu, T., & Xiao, H. (2021). "Porphyrin derived dual-emissive carbon quantum dots: Customizable synthesis and application for intracellular Cu2+ quantification." Sensors and Actuators B: Chemical, 343, 130072.[Link]
Exploratory
Chemical structure of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
An In-Depth Technical Guide on the Chemical Architecture and Application Modalities of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid (HEPPA) Executive Summary In the rapidly evolving landscape of targeted protein de...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Chemical Architecture and Application Modalities of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid (HEPPA)
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of a linker is no longer viewed as the mere insertion of a passive tether. It is a critical determinant of a molecule's physicochemical properties, pharmacokinetic profile, and ternary complex stability. 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (often referred to as HEPPA or HEPES-propanoate analog) has emerged as a highly versatile, bifunctional scaffold. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural advantages, its mechanistic role in reducing entropic penalties in Proteolysis Targeting Chimeras (PROTACs), and self-validating experimental protocols for its integration into complex molecular architectures.
Structural and Physicochemical Profiling
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS: 70920-53-5) is an aliphatic heterocyclic building block characterized by a central piperazine ring flanked by a 2-hydroxyethyl group and a propanoic acid moiety[1].
In its native state, the molecule is zwitterionic. The propanoic acid group (pKa ~4.5) readily deprotonates, while the tertiary amines of the piperazine core (pKa ~7.5–8.0) accept protons at physiological pH. While structurally analogous to Good's buffers (such as HEPES or EPPS), its primary value in modern drug discovery lies in its heterobifunctionality. The distinct reactivity of the carboxylic acid and the primary alcohol allows for orthogonal coupling strategies without the need for complex protecting group manipulations.
Table 1: Physicochemical and Structural Properties
The design of PROTACs requires bridging a Target Protein of Interest (POI) ligand and an E3 ligase ligand. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used. However, these highly flexible chains incur a massive entropic penalty upon the formation of the highly ordered ternary complex (POI–PROTAC–E3 Ligase)[].
Integrating a piperazine core via 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid fundamentally alters the thermodynamics and pharmacokinetics of the degrader:
Entropic Penalty Reduction: The semi-rigid, six-membered piperazine ring restricts the rotational degrees of freedom of the adjacent aliphatic segments. By pre-organizing the linker trajectory, the entropic cost of ternary complex assembly is significantly lowered compared to a PEG chain of equivalent length[].
Solubility and Membrane Escape: PROTACs are notoriously lipophilic, often violating Lipinski’s Rule of Five. Once the propanoic acid is converted to an amide during synthesis, the piperazine nitrogens remain available for protonation. In the acidic microenvironment of the endosome, these nitrogens become protonated, acting as a "proton sponge" that enhances aqueous solubility and facilitates endosomal escape into the cytosol[3].
Caption: Modular PROTAC assembly workflow utilizing the bifunctional HEPPA linker.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the synthesis of a PROTAC using this linker must be approached as a self-validating system. The following protocol details the two-stage conjugation process, explicitly outlining the causality behind the reagent choices and the in-process controls required to validate each step.
Stage 1: Amide Coupling via the Propanoic Acid Terminus
Objective: Conjugate the E3 ligase ligand (bearing a primary amine) to the propanoic acid group of the linker.
Preparation: Dissolve 1.0 eq of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid and 1.1 eq of the amine-functionalized E3 ligand in anhydrous N,N-Dimethylformamide (DMF).
Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the activated ester intermediate.
Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: HATU is selected over standard EDC/NHS because it is highly efficient for coupling sterically hindered substrates and minimizes racemization. DIPEA serves a dual purpose: it acts as a non-nucleophilic base to drive the coupling and ensures the basic piperazine nitrogens of the linker remain unprotonated, preventing them from interfering with the reaction.
Self-Validation (In-Process Control): Stir at room temperature for 2 hours. Monitor the reaction via LC-MS (ESI+). The system is validated to proceed to workup only when the extracted ion chromatogram (EIC) shows >95% consumption of the linker mass and the appearance of the expected [M+H]+ peak of the amide intermediate.
Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.
Stage 2: Hydroxyl Activation and POI Conjugation
Objective: Convert the unreactive primary alcohol into a leaving group for nucleophilic substitution by the POI ligand.
Mesylation: Dissolve the intermediate from Stage 1 in anhydrous Dichloromethane (DCM). Cool to 0°C. Add 2.0 eq of Triethylamine (TEA) followed by dropwise addition of 1.5 eq of Methanesulfonyl chloride (MsCl).
Causality: The primary hydroxyl group is a poor leaving group. Mesylation activates the carbon center for a subsequent SN2 attack. The reaction is performed at 0°C to prevent the exothermic degradation of the mesylate.
Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). Complete disappearance of the starting material validates the successful formation of the mesylate intermediate.
Conjugation: Concentrate the DCM, redissolve the crude mesylate in anhydrous Acetonitrile, and add 1.2 eq of the nucleophile-functionalized POI ligand (e.g., a phenolic or amine derivative) along with K2CO3. Reflux at 80°C for 12 hours.
Final Validation: Purify the crude mixture via Preparative HPLC. The final product must be validated by 1H NMR to confirm the disappearance of the mesylate methyl protons (~3.0 ppm) and the correct integration of the newly formed linkage.
Analytical Validation and Quality Control
Rigorous analytical quality control is mandatory to ensure the structural integrity of the synthesized heterobifunctional molecules before advancing to in vitro ubiquitination assays.
Table 2: Analytical QC Metrics for Linker-Conjugated Intermediates
Confirms molecular weight and absence of unreacted starting ligands.
1H NMR (400 MHz, DMSO-d6)
Disappearance of the carboxylic acid proton (~12 ppm); shift of propanoic α-protons.
Validates successful amide bond formation at the propanoic terminus.
Preparative HPLC
Baseline resolution of the product peak; >98% purity of the collected fraction.
Ensures removal of HATU byproducts (e.g., HOAt) which can cause false positives in biological assays.
Biological Pathway Integration
Once synthesized and validated, the PROTAC leverages the unique properties of the piperazine linker to execute its biological function. The protonation of the piperazine ring aids in crossing the cell membrane. Once intracellular, the rigidified structure minimizes the entropic penalty, driving the equilibrium toward the formation of the ternary complex, which ultimately leads to the proteasomal degradation of the target protein[4].
Caption: Mechanism of targeted protein degradation driven by piperazine-linked PROTACs.
References
RSC Advances. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Royal Society of Chemistry. Available at:[Link]
Spectroscopic data (NMR, IR, MS) for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid Introduction 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a bifunctional organic molecule i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
Introduction
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a bifunctional organic molecule incorporating a piperazine ring, a hydroxyethyl group, and a propanoic acid moiety. This unique combination of functional groups makes it a valuable building block in pharmaceutical and materials science research. A thorough understanding of its chemical structure is paramount for its application, and this is achieved through a comprehensive analysis of its spectroscopic data. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the following atomic numbering scheme will be used for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Caption: Molecular structure and atom numbering for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid are based on the analysis of related structures.[1][2][3][4]
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring NMR spectra for a compound of this nature would be as follows:
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is a good choice due to the presence of exchangeable protons (OH and COOH).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring, the hydroxyethyl group, and the propanoic acid chain.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale and Expert Insights
~3.65
t
2H
H-8'
Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. The triplet arises from coupling with the adjacent CH₂ protons (H-7').
~3.40 - 3.20
m
8H
H-2, H-3, H-5, H-6
The eight protons on the piperazine ring are expected to be in a complex, overlapping multiplet in this region due to their similar chemical environments.
~2.85
t
2H
H-7'
These protons are adjacent to the piperazine nitrogen and the CH₂OH group. The triplet is due to coupling with H-8'.
~2.70
t
2H
H-1' (propanoic)
Protons on the carbon attached to the piperazine nitrogen (N4). The triplet splitting pattern is due to coupling with the adjacent CH₂ protons (H-2').
~2.50
t
2H
H-2' (propanoic)
These methylene protons are adjacent to both the C1' methylene and the carbonyl group. The triplet arises from coupling to the H-1' protons.
~11-12
br s
1H
COOH
The carboxylic acid proton is typically a broad singlet and highly downfield. Its chemical shift can be variable and is sensitive to concentration and solvent.
~4.9
br s
1H
OH
The hydroxyl proton is also a broad singlet and its position is dependent on solvent, temperature, and concentration. In D₂O, this peak would exchange and disappear.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Chemical Shift (ppm)
Assignment
Rationale and Expert Insights
~175
C=O (propanoic)
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.
~60
C-8'
The carbon atom bonded to the hydroxyl group is deshielded by the oxygen atom.
~57
C-7'
This carbon is adjacent to the piperazine nitrogen.
~53
C-2, C-6
Carbons on the piperazine ring adjacent to N1.
~52
C-3, C-5
Carbons on the piperazine ring adjacent to N4.
~51
C-1' (propanoic)
The carbon of the propanoic acid chain attached to the piperazine nitrogen.
~31
C-2' (propanoic)
The methylene carbon adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]
Experimental Protocol: IR Spectroscopy
Sample Preparation: The spectrum can be obtained using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR is often simpler as it requires placing a small amount of the solid sample directly on the crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data
The IR spectrum of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid will be dominated by the absorptions of the O-H, C-H, C=O, and C-N bonds.
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale and Expert Insights
3500-3200
Broad
O-H stretch (alcohol)
The broadness of this peak is due to hydrogen bonding of the alcohol's hydroxyl group.
3300-2500
Very Broad
O-H stretch (carboxylic acid)
This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid and often overlaps with C-H stretching vibrations.[5]
2950-2850
Medium-Strong
C-H stretch (aliphatic)
These absorptions arise from the C-H stretching vibrations of the methylene groups in the piperazine ring and the ethyl and propyl chains.
~1710
Strong
C=O stretch (carboxylic acid)
This is a very characteristic and strong absorption for the carbonyl group of a carboxylic acid. Its exact position can be influenced by hydrogen bonding.
1470-1430
Medium
C-H bend (aliphatic)
Scissoring and bending vibrations of the CH₂ groups.
~1200
Medium-Strong
C-O stretch (alcohol and carboxylic acid)
Stretching vibrations of the C-O single bonds.
1150-1050
Medium
C-N stretch (tertiary amine)
Stretching vibrations of the C-N bonds within the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Experimental Protocol: Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and non-volatile compound.
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer can be used.
Data Acquisition: The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum and Fragmentation
The molecular weight of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (C₉H₁₈N₂O₃) is 202.25 g/mol . In the positive ion ESI mass spectrum, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 203.
Key Fragmentation Pathways
The fragmentation of the parent ion will likely proceed through the cleavage of the bonds adjacent to the piperazine nitrogen atoms and the functional groups.
Caption: Predicted major fragmentation pathways for protonated 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Summary of Predicted Fragment Ions:
m/z
Proposed Fragment
Rationale
203
[M+H]⁺
Protonated molecular ion.
158
[M+H - COOH]⁺
Loss of the carboxyl group as a neutral radical.
131
[C₆H₁₃N₂O]⁺
Cleavage of the hydroxyethyl group.
101
[C₅H₁₃N₂]⁺
Cleavage of the propanoic acid moiety.
87
[C₄H₁₁N₂O]⁺
Fragmentation of the piperazine ring with the hydroxyethyl group attached.
56
[C₃H₆N]⁺
A common fragment from the cleavage of the piperazine ring.
Conclusion
This technical guide provides a comprehensive, albeit predicted, overview of the key spectroscopic features of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid. The presented NMR, IR, and MS data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, offer a solid foundation for researchers and scientists working with this molecule. Experimental verification of these predictions will ultimately confirm the detailed structure and provide a valuable reference for future studies. The methodologies and interpretations outlined herein serve as a robust framework for the characterization of this and other related piperazine derivatives.
References
PubChem. 3-[4-(2-Hydroxyethyl)piperazin-1-ium-1-yl]propane-1-sulfonate. National Center for Biotechnology Information. [Link]
PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]
Doc Brown's Chemistry. Proton NMR spectrum of propanoic acid. [Link]
PubChem. (2r)-2-Hydroxy-3-[4-(2-Hydroxyethyl)piperazin-1-Yl]propane-1-Sulfonic Acid. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. [Link]
The Pharmacological Versatility of Piperazinepropanoic Acid Derivatives: A Technical Guide to Biological Activity and Experimental Validation
Executive Summary: The Rationale Behind the Scaffold In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold." However, the specific functionalization to piperazinepropanoic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rationale Behind the Scaffold
In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold." However, the specific functionalization to piperazinepropanoic acid derivatives unlocks a unique set of physicochemical and pharmacological advantages. As a Senior Application Scientist, I approach this scaffold not just as a structural motif, but as a highly tunable biochemical tool.
The core piperazine ring provides relative structural rigidity and two opposing nitrogen atoms. These nitrogens offer a large polar surface area and act as excellent hydrogen bond acceptors/donors, which inherently improves aqueous solubility, oral bioavailability, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1]. By appending a propanoic acid moiety, we introduce a highly versatile functional arm. This carboxylic acid tail allows for zwitterion formation at physiological pH, acts as a flexible linker for multivalent receptor binding, and serves as a critical conjugation point for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Lipid Nanoparticles (LNPs)[2][3].
Piperazine derivatives are foundational in modulating central and peripheral neurotransmitter receptors[4]. A prime example is the development of tricyclic antihistamines utilizing the piperazinepropanoic acid side chain. Compounds such as 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazine propanoic acid exhibit potent anti-allergic activity by competitively antagonizing the Histamine H1 receptor[5].
Causality in Design: The propanoic acid chain is not arbitrary. Compared to shorter alkyl chains, the three-carbon propanoic linker provides the optimal spatial geometry to fit the H1 receptor binding pocket. Furthermore, the terminal carboxylic acid restricts blood-brain barrier (BBB) permeability, effectively decoupling the potent peripheral anti-allergic response from the sedative CNS side effects typical of first-generation antihistamines.
Fig 1: Mechanistic pathway of H1 receptor antagonism by piperazinepropanoic acid derivatives.
Advanced Modalities: PROTAC Linkers and LNP Cationic Lipids
Beyond direct receptor antagonism, the piperazinepropanoic acid scaffold is driving next-generation therapeutics:
Targeted Protein Degradation (PROTACs): Molecules like Pomalidomide-piperazine-propanoic acid utilize the propanoic acid tail as a bifunctional linker. The carboxylic acid forms an amide bond with a target-binding ligand, while the pomalidomide moiety recruits the cereblon E3 ubiquitin ligase, facilitating the ubiquitination and degradation of disease-causing proteins[2][6].
Nucleic Acid Delivery (LNPs): Derivatives such as 4-methyl-1-piperazinepropanoic acid are esterified with long-chain lipids to create ionizable cationic lipids for mRNA delivery. The piperazine nitrogen provides pH-responsive protonation (crucial for endosomal escape), while the propanoic ester linkage ensures biodegradability within the cytosol[3][7].
Quantitative Structure-Activity Relationship (SAR) Data
To objectively evaluate the biological efficacy of these derivatives, we must compare their pharmacological metrics against established clinical standards. The table below synthesizes key quantitative data from recent pharmacological evaluations.
Scientific integrity demands that experimental protocols are not merely followed, but understood mechanistically. The following workflows are designed as self-validating systems to ensure that observed biological activities are directly attributable to the piperazinepropanoic acid derivative.
Protocol 1: Ex Vivo Histamine H1 Receptor Antagonism Assay
This protocol measures the functional antagonism of piperazinepropanoic acid derivatives using an isolated guinea pig ileum model.
Tissue Preparation: Isolate the terminal ileum from a euthanized guinea pig. Causality: The guinea pig ileum is highly enriched with H1 receptors, providing a highly sensitive, tissue-specific physiological readout.
Organ Bath Equilibration: Suspend a 1.5 cm segment of the ileum in a 10 mL organ bath containing Tyrode's solution maintained at 37°C. Aerate continuously with 95% O₂ / 5% CO₂. Causality: Aeration maintains tissue viability and buffers the pH to 7.4. Maintaining strict physiological pH is critical because the protonation state of the piperazine ring directly dictates its ionic interaction with the aspartate residue in the H1 receptor binding pocket.
Baseline Establishment (Internal Control): Apply sub-maximal concentrations of histamine (e.g.,
10−6
M) to establish a baseline contractile response. Wash the tissue and allow a 15-minute recovery.
Test Compound Incubation: Introduce the piperazinepropanoic acid derivative into the bath and incubate for 15 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium with the H1 receptors before the agonist challenge.
Agonist Challenge & Data Acquisition: Generate a cumulative histamine concentration-response curve. Calculate the dose ratio and determine the
−logKB
(affinity constant) using a Schild plot. A rightward shift of the curve without a depression of the maximum response confirms competitive antagonism.
Protocol 2: In Vitro Cytotoxicity and Apoptosis Screening
For derivatives targeting oncology or acting as PROTACs, cellular viability must be quantified.
Cell Culture & Seeding: Seed target cancer cell lines (e.g., MCF-7) in 96-well plates at
1×104
cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Treat cells with serial dilutions of the piperazinepropanoic acid derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Causality: The vehicle control ensures that any observed cytotoxicity is due to the compound, not the solvent.
Viability Quantification (MTT Assay): After 48 hours, add MTT reagent. The mitochondrial reductase in living cells converts MTT to purple formazan. Dissolve the formazan in DMSO and measure absorbance at 570 nm.
Apoptosis Validation (Flow Cytometry): To validate that cell death is apoptotic rather than necrotic (a crucial distinction for viable drug candidates), stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).
Fig 2: End-to-end experimental workflow for validating piperazinepropanoic acid bioactivity.
References
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
Patent Evaluation: Tricyclic Antihistamines with Potent Anti-Allergic Activity. Taylor & Francis.
1-(2-Bromoethyl)piperazine. Benchchem.
US11851389B2 - Cationic lipids for nucleic acid delivery and preparation thereof.
The Hydroxyethyl Piperazine Moiety: A Linchpin in Modern Drug Design and Molecular Interaction
An In-Depth Technical Guide Abstract The N-(2-hydroxyethyl)piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to confer advantageous physicochemical and pharmacokinetic properties to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The N-(2-hydroxyethyl)piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to confer advantageous physicochemical and pharmacokinetic properties to therapeutic agents.[1] This guide provides an in-depth analysis of this moiety's multifaceted role in molecular interactions. We will dissect its fundamental chemical properties, explore its influence on drug-target binding, and detail its impact on absorption, distribution, metabolism, and excretion (ADME) profiles. Through specific case studies of approved drugs and clinical candidates, this paper will illustrate the moiety's strategic importance. Furthermore, we will provide validated experimental protocols for the synthesis and evaluation of compounds containing this privileged scaffold, offering researchers a practical framework for its application in drug discovery.
Foundational Chemistry and Physicochemical Impact
The N-(2-hydroxyethyl)piperazine moiety is a bifunctional organic structure composed of a piperazine ring and a hydroxyethyl tail.[1] This unique combination of a saturated diamine heterocycle and a primary alcohol imparts a set of chemical properties that are highly desirable in drug design.[2][3]
The piperazine ring itself is a conformationally flexible six-membered ring containing two nitrogen atoms at positions 1 and 4.[4] This structure provides two key features:
Tunable Basicity: The nitrogen atoms act as basic centers. The secondary amine is a site for synthetic elaboration, while the tertiary amine's basicity (pKa) can be modulated by substituents, influencing ionization at physiological pH. This is critical for aqueous solubility and the formation of salt forms.[5]
Versatile Scaffold: The piperazine ring serves as a robust linker or scaffold, allowing for the precise spatial orientation of other pharmacophoric groups to optimize interactions with a biological target.[4][6]
The appended 2-hydroxyethyl group (-CH₂CH₂OH) further enhances the moiety's utility:
Hydrophilicity and Hydrogen Bonding: The terminal hydroxyl group is an excellent hydrogen bond donor and acceptor.[7] This feature significantly improves aqueous solubility and allows for specific, high-energy interactions with polar residues in a target's binding pocket, often increasing binding affinity and selectivity.
Modulation of Lipophilicity: While increasing polarity, the hydroxyethyl group does so with minimal steric bulk, providing a subtle tool for balancing a molecule's overall lipophilicity (LogP) to navigate the complex requirements of cell permeability and metabolic stability.
Diagram: Key Interaction Features of the Moiety
Caption: Logical relationships between the moiety's properties and its interaction roles.
The Role in Optimizing Pharmacokinetics (ADME)
A primary reason for the prevalence of the hydroxyethyl piperazine moiety is its profound and generally positive impact on a drug candidate's ADME profile. The piperazine ring is a common feature in many marketed drugs because it can impart desirable pharmacokinetic properties, such as improved solubility and bioavailability.[1]
Absorption: The enhanced aqueous solubility conferred by the moiety aids in the dissolution of orally administered drugs in the gastrointestinal tract, a prerequisite for absorption. The basic nitrogen can be protonated, further increasing solubility.[8]
Distribution: By balancing lipophilicity and hydrophilicity, the moiety helps molecules achieve the necessary distribution throughout the body to reach their target tissues.
Metabolism: The piperazine ring can be a site of metabolism, typically mediated by cytochrome P450 (CYP) enzymes.[9] However, strategic modifications, such as deuteration, can leverage the kinetic isotope effect to slow this process. The "deuterium switch" approach, creating analogs like N-(2-Hydroxyethyl)piperazine-d4, can lead to a longer biological half-life and reduced formation of potentially toxic metabolites by strengthening the C-H bonds targeted by metabolic enzymes.[10]
Excretion: The hydrophilic nature of the moiety facilitates the renal clearance of the drug and its metabolites.
Case Studies: Moiety in Action
The strategic incorporation of the hydroxyethyl piperazine group is evident across multiple therapeutic areas.
Case Study 1: Dasatinib (BMS-354825) - Dual Src/Abl Kinase Inhibitor
Dasatinib is a potent oral chemotherapy agent used to treat chronic myelogenous leukemia (CML).[11] Its structure features a hydroxyethyl piperazine moiety that plays a critical role in its activity. The piperazine ring serves as a linker, but the hydroxyethyl group extends into the solvent-exposed region of the kinase ATP-binding pocket. This allows for the formation of hydrogen bonds with water molecules and polar residues on the protein surface, anchoring the inhibitor and contributing to its high binding affinity. This substitution was found to be critical for achieving potent oral activity in preclinical models.[11]
Case Study 2: Quetiapine - Atypical Antipsychotic
Quetiapine is widely used for the treatment of schizophrenia and bipolar disorder. The key intermediate in its synthesis is 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP).[12] While not directly a hydroxyethyl piperazine, the related HEEP underscores the utility of the piperazine scaffold in CNS-targeting drugs. The piperazine core is a common feature in many neuroleptic agents, helping to confer the necessary physicochemical properties (like blood-brain barrier penetration) and receptor interaction profiles for CNS activity.[1][4]
Case Study 3: Sigma-1 (σ1) Receptor Ligands
Research into novel σ1 receptor ligands for potential use in treating neurological disorders and cancer has identified the hydroxyethyl piperazine scaffold as a key pharmacophore. In one study, (S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol demonstrated high affinity for human σ1 receptors (Ki = 6.8 nM).[13] Molecular modeling suggests the hydroxyethyl group forms a crucial hydrogen bond within the receptor binding site, an interaction that is critical for the compound's high affinity and its subsequent pro-apoptotic activity in tumor cell lines.[13]
Experimental Protocols for Synthesis and Evaluation
The successful application of the hydroxyethyl piperazine moiety relies on robust synthetic methods and rigorous analytical and biological evaluation.
Protocol 4.1: Synthesis via N-Alkylation
This protocol details a standard procedure for the N-alkylation of 1-(2-Hydroxyethyl)piperazine, a common step in elaborating the scaffold.[1]
Objective: To synthesize N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)piperazine.
Materials:
1-(2-Hydroxyethyl)piperazine (1.0 eq)
1-Chloro-4-(chloromethyl)benzene (1.05 eq)
Potassium Carbonate (K₂CO₃) (2.5 eq)
N,N-Dimethylformamide (DMF)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a solution of 1-(2-Hydroxyethyl)piperazine in DMF, add potassium carbonate.
Stir the suspension at room temperature for 15 minutes.
Add 1-chloro-4-(chloromethyl)benzene to the reaction mixture.
Heat the mixture to 60°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final product.
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been synthesized and is free of significant impurities.
An In-depth Technical Guide to the Thermochemical Properties of Hydroxyethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the thermochemical properties of hydroxyethylpiperazine...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the thermochemical properties of hydroxyethylpiperazine derivatives, a class of compounds of significant interest in the pharmaceutical and materials science sectors. The inherent bifunctionality of these molecules, featuring a piperazine ring and a hydroxyethyl group, imparts unique physicochemical characteristics that are critical to their application. An understanding of their thermochemical behavior is paramount for drug design, formulation development, and ensuring the stability and safety of active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of data, offering in-depth explanations of experimental methodologies, the causality behind procedural choices, and the interplay between molecular structure and thermodynamic properties.
The Significance of Thermochemical Properties in Drug Development
The piperazine scaffold is a ubiquitous structural motif in a vast array of marketed drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and bioavailability[1][2][3]. The addition of a hydroxyethyl group further modifies these characteristics. The thermochemical properties of these derivatives are not merely academic data points; they are critical parameters that influence:
Polymorphism and Stability: The enthalpy of fusion and melting point are direct indicators of the crystalline stability of a compound. Different polymorphic forms can exhibit distinct solubilities and bioavailabilities, making their thermodynamic characterization essential[4].
Solubility and Dissolution: The energy required to break the crystal lattice (enthalpy of fusion) and to solvate the molecule directly impacts its solubility, a key determinant of a drug's absorption.
Manufacturing and Formulation: Knowledge of melting points, decomposition temperatures, and heat capacity is crucial for designing robust and scalable manufacturing processes, such as drying, milling, and granulation[5].
Purity Determination: Techniques like Differential Scanning Calorimetry (DSC) can be employed to determine the purity of a compound by analyzing the depression of its melting point[4].
Core Thermochemical Properties and Their Determination
A thorough understanding of the thermochemical landscape of hydroxyethylpiperazine derivatives involves the determination of several key parameters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental property that provides insight into the energetic stability of a molecule. For complex organic molecules like hydroxyethylpiperazine derivatives, the enthalpy of formation is typically determined indirectly through the enthalpy of combustion.
Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is the heat released during the complete combustion of a substance with oxygen. It is a key experimental value used to derive the enthalpy of formation.
Oxygen bomb calorimetry is the gold standard for measuring the enthalpy of combustion of solid and liquid organic compounds[6]. The technique involves the combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.
dot
Caption: Workflow for Oxygen Bomb Calorimetry.
Experimental Protocol: Determination of Enthalpy of Combustion
This protocol provides a generalized procedure for determining the enthalpy of combustion of a solid hydroxyethylpiperazine derivative using an isoperibol bomb calorimeter.
I. Instrumentation and Calibration:
A calibrated isoperibol bomb calorimeter with a digital thermometer capable of a resolution of at least 0.001 °C.
The calorimeter must be calibrated by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity of the calorimeter system (C_cal)[7].
II. Sample Preparation:
Accurately weigh approximately 0.5 to 1.0 g of the hydroxyethylpiperazine derivative into a combustion crucible.
For powdered samples, it is often beneficial to form a pellet using a pellet press to ensure complete combustion.
Measure and record the mass of a 10 cm length of nickel-chromium fuse wire.
Secure the fuse wire to the electrodes of the bomb head, ensuring that the wire is in contact with the sample pellet.
III. Combustion Procedure:
Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that any acids formed during combustion are dissolved.
Carefully place the bomb head into the bomb body and seal it tightly.
Connect the bomb to a high-pressure oxygen cylinder and slowly pressurize the bomb to 30 atm.
Place the sealed bomb into the calorimeter bucket containing a known mass of water (typically 2000 g).
Submerge the bomb completely and connect the ignition leads.
Allow the system to reach thermal equilibrium, monitoring the temperature until a steady drift is observed (pre-fire period).
Ignite the sample by passing a current through the fuse wire.
Record the temperature at regular intervals (e.g., every 30 seconds) until the temperature reaches a maximum and then begins to cool at a steady rate (post-fire period)[7].
IV. Post-Combustion Analysis:
Carefully release the pressure from the bomb.
Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).
Collect and measure the length of any unburned fuse wire.
Rinse the interior of the bomb with deionized water and collect the washings.
Titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from the combustion of the nitrogen in the sample.
V. Calculations:
Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings.
Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT.
Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid to find the heat of combustion of the sample (q_sample).
Calculate the constant volume energy of combustion (ΔU_c) by dividing q_sample by the number of moles of the sample.
Finally, calculate the standard enthalpy of combustion (ΔH_c°) using the following equation, which accounts for the change in the number of moles of gas in the reaction: ΔH_c° = ΔU_c + Δn_gas * RT.
Enthalpy of Phase Transitions
The enthalpies of fusion (melting), vaporization (boiling), and sublimation are crucial for understanding the physical state and phase behavior of a compound.
Enthalpy of Fusion (ΔfusH): The heat required to convert one mole of a solid to a liquid at its melting point.
Enthalpy of Vaporization (ΔvapH): The heat required to convert one mole of a liquid to a gas at its boiling point.
Enthalpy of Sublimation (ΔsubH): The heat required to convert one mole of a solid directly to a gas.
DSC is a powerful technique for studying thermal transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature[8]. The resulting thermogram provides information on melting points, glass transitions, and enthalpies of fusion.
dot
Caption: Workflow for Differential Scanning Calorimetry.
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion by DSC
I. Instrumentation and Calibration:
A calibrated DSC instrument. Calibration for temperature and enthalpy is typically performed using certified indium standards.
II. Sample Preparation:
Accurately weigh 2-5 mg of the powdered hydroxyethylpiperazine derivative into a clean, tared aluminum DSC pan.
Hermetically seal the pan to prevent any loss of sample due to sublimation or vaporization.
III. DSC Analysis:
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen purge gas.
Record the differential heat flow as a function of temperature. The temperature range should encompass the expected melting point of the compound.
IV. Data Analysis:
The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.
The onset temperature of this peak is taken as the melting point (T_m).
The area under the melting peak is integrated to determine the enthalpy of fusion (ΔH_fus)[5]. The instrument software typically performs this calculation automatically.
Thermal Stability
The thermal stability of a pharmaceutical compound is a critical parameter that dictates its storage conditions and shelf-life. Thermogravimetric analysis (TGA) is the primary technique used to assess thermal stability.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[8]. This technique provides information on decomposition temperatures, the presence of solvates, and the overall thermal robustness of the compound[9].
dot
Caption: Workflow for Thermogravimetric Analysis.
Experimental Protocol: Determination of Thermal Stability by TGA
I. Instrumentation and Calibration:
A calibrated thermogravimetric analyzer. Temperature and mass balance should be calibrated according to the manufacturer's specifications.
II. Sample Preparation:
Accurately weigh 5-10 mg of the powdered hydroxyethylpiperazine derivative into a clean, tared TGA pan (alumina or platinum).
An open pan is typically used to allow for the escape of any evolved gases.
III. TGA Analysis:
Place the sample pan onto the TGA balance.
Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Maintain a constant flow of an inert purge gas, such as nitrogen, over the sample to prevent oxidative degradation.
IV. Data Analysis:
The TGA curve plots the percentage of mass loss versus temperature.
The onset temperature of decomposition (T_onset) is the temperature at which significant mass loss begins.
The derivative of the TGA curve (DTG curve) plots the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_peak).
Thermochemical Data of Selected Hydroxyethylpiperazine Derivatives
Computational Approaches to Thermochemical Properties
In addition to experimental methods, computational chemistry plays an increasingly important role in predicting and understanding the thermochemical properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate enthalpies of formation and other thermodynamic parameters[12].
These computational approaches are particularly valuable for:
Screening large numbers of virtual compounds: This allows for the prioritization of synthetic efforts towards molecules with desirable properties.
Understanding structure-property relationships: Computational models can elucidate how different substituents on the hydroxyethylpiperazine scaffold influence its thermochemical properties[13].
Interpreting experimental data: Theoretical calculations can provide a deeper understanding of the molecular-level phenomena underlying observed thermal behavior.
Commonly used DFT functionals for such calculations include B3LYP, often paired with a basis set like 6-311++G(d,p), to provide a good balance of accuracy and computational cost for organic molecules[5].
Structure-Property Relationships
The thermochemical properties of hydroxyethylpiperazine derivatives are intrinsically linked to their molecular structure. Key structural features that influence these properties include:
Hydrogen Bonding: The presence of the hydroxyl group and the secondary amine in 1-(2-hydroxyethyl)piperazine allows for extensive intermolecular hydrogen bonding. This leads to a relatively high boiling point and enthalpy of vaporization.
Substituents on the Piperazine Ring: The nature and position of substituents on the second nitrogen of the piperazine ring can significantly impact the molecule's polarity, molecular weight, and crystal packing, thereby altering its melting point, boiling point, and enthalpies of phase transition. For instance, the introduction of a bulky, non-polar group may disrupt crystal packing and lower the melting point, while also increasing the molecular weight and potentially the boiling point.
Conformational Isomerism: The piperazine ring can exist in different conformations, such as chair and boat forms[13]. The relative stability of these conformers, and the energy barriers between them, can influence the overall thermodynamic properties of the molecule.
Conclusion
A comprehensive understanding of the thermochemical properties of hydroxyethylpiperazine derivatives is indispensable for their successful application in drug development and materials science. This guide has provided an in-depth overview of the key thermochemical parameters, detailed experimental protocols for their determination, and an introduction to the role of computational chemistry in this field. The interplay between molecular structure and thermochemical behavior underscores the importance of a multi-faceted approach, combining experimental measurement and theoretical modeling, to fully characterize these versatile compounds. As the demand for novel pharmaceuticals and functional materials continues to grow, a thorough grasp of the fundamental thermochemical principles outlined herein will be essential for researchers and scientists working with this important class of molecules.
References
Abdi, M. A., & Meisen, A. (1998). Vapor pressure measurements of bis(hydroxyethyl)piperazine and tris(hydroxyethyl)ethylenediamine.
W. S. H. W. a. M. P. W. Holger, "Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines," Journal of Medicinal Chemistry, vol. 57, no. 8, pp. 3483-3496, 2014.
D. P. M. a. D. J. C. Francisco J. Five-Plus-One, "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands," ACS Omega, vol. 10, no. 1, pp. 1-15, 2025.
Johnson, W. H. (1975). The Enthalpies of Combustion and Formation of Acetanilide and Urea. Journal of Research of the National Bureau of Standards, 79A(4), 561–564.
Kacan, M., Turkyilmaz, M., Karabulut, F., Altun, O., & Baran, Y. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 572–577.
K. M. a. M. K. P. Joanna K., "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties," Molecules, vol. 28, no. 1, p. 1, 2023.
A. B. a. A. B. F. A. D. M. S. A. G. S. O. Salah, "QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823," Acta Chimica Slovenica, vol. 68, no. 4, pp. 882-895, 2021.
Li, S., Kang, G. W., Chen, J., Liu, Y., & Zhang, C. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemical Engineering, 3, 766591.
M. S. a. M. Z. M. M. S. S. A. S. A. M. D. S. M. A. F. A. H. A. A. S. a. S. M. Mohammad, "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring," Molecules, vol. 24, no. 1, p. 1, 2019.
Molecular Profiling and Therapeutic Applications of C9H18N2O3 in Targeted Drug Delivery
Executive Summary The chemical formula C9H18N2O3 corresponds to a class of aliphatic dipeptides, most notably L-Leucyl-L-alanine and L-Alanyl-L-leucine . In contemporary pharmaceutical sciences, these dipeptides transcen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chemical formula C9H18N2O3 corresponds to a class of aliphatic dipeptides, most notably L-Leucyl-L-alanine and L-Alanyl-L-leucine . In contemporary pharmaceutical sciences, these dipeptides transcend their roles as simple metabolites; they are critical structural motifs utilized in advanced drug delivery systems. By exploiting the substrate specificity of the intestinal oligopeptide transporter PEPT1 (SLC15A1) and tumor-enriched exopeptidases, researchers leverage the C9H18N2O3 structural backbone to design high-bioavailability prodrugs and targeted peptide-drug conjugates (PDCs). This technical guide provides an in-depth analysis of the physicochemical properties, transport mechanisms, and self-validating experimental workflows required to harness C9H18N2O3 in drug development.
Structural Chemistry and Physicochemical Profiling
The formula C9H18N2O3 predominantly represents two sequence isomers with distinct spatial configurations but identical molecular weights (202.25 g/mol ). The precise IUPAC nomenclature is critical for distinguishing these isomers during ligand-receptor docking and prodrug synthesis:
Necessitates active transport (e.g., PEPT1) for oral absorption.
Mechanistic Role in Oral Bioavailability: The PEPT1 Axis
Because C9H18N2O3 isomers are highly hydrophilic (LogP = -2.8), passive transcellular diffusion across the intestinal epithelium is negligible. Instead, their oral bioavailability is entirely dependent on SLC15A1 (PEPT1) , a proton-coupled oligopeptide cotransporter localized on the apical brush border of enterocytes[3].
PEPT1 utilizes a transmembrane electrochemical proton gradient to drive the uphill transport of dipeptides. In drug design, conjugating a poorly absorbed active pharmaceutical ingredient (API) to an Ala-Leu or Leu-Ala motif transforms the API into a PEPT1 substrate, drastically improving its pharmacokinetic profile[4].
Mechanism of PEPT1-mediated proton-coupled cotransport of C9H18N2O3 dipeptides into enterocytes.
Application in Peptide-Drug Conjugates (PDCs)
Beyond intestinal absorption, the C9H18N2O3 structural motif is heavily utilized in oncology for targeted prodrug activation. A premier example is 5, a tetrapeptide prodrug of doxorubicin designed to circumvent cardiotoxicity[5].
The prodrug incorporates the Ala-Leu sequence within a phosphonoacetyl-capped tetrapeptide (PhAc-Ala-Leu-Gly-Pro). This specific sequence dictates a spatially controlled, dual-step enzymatic activation:
Extracellular Cleavage: Tumor-enriched thimet oligopeptidase-1 (THOP1) cleaves the Ala-Leu bond, removing the bulky PhAc-Ala-Leu moiety and generating a cell-permeable intermediate (GP-Dox).
Intracellular Release: Fibroblast activation protein-alpha (FAPα) or dipeptidyl peptidase-4 (DPP4) processes GP-Dox intracellularly to release active doxorubicin exclusively within the tumor microenvironment[5].
Sequential dual-step enzymatic activation of the Ala-Leu containing prodrug PhAc-ALGP-Dox.
Quantitative Data: Pharmacokinetics & Efficacy
Table 2: Kinetic and efficacy parameters of C9H18N2O3-derived therapeutics.
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives.
Protocol 1: In Vitro PEPT1 Transport Kinetics Assay
Objective: Quantify the apical-to-basolateral transport of C9H18N2O3-based prodrugs.
Model: Caco-2 cell monolayers cultured on Transwell® polycarbonate inserts.
Causality & Rationale: Caco-2 cells spontaneously differentiate to express apical PEPT1 and form tight junctions, accurately mimicking the human intestinal barrier.
Step-by-Step Methodology:
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². Rationale: Ensures tight junction integrity; prevents paracellular leakage from skewing active transport data.
Gradient Establishment: Wash the apical chamber with MES buffer (pH 6.0) and the basolateral chamber with HEPES buffer (pH 7.4). Rationale: PEPT1 is a proton-coupled symporter; the pH 6.0 apical environment provides the necessary H+ driving force[4].
Substrate Dosing: Apply the C9H18N2O3 prodrug (0.1 - 5.0 mM) to the apical chamber.
System Validation (Internal Control): In a parallel well, co-administer the prodrug with 10 mM Glycylsarcosine (Gly-Sar), a competitive, non-hydrolyzable PEPT1 substrate. Rationale: If the prodrug's transport is significantly inhibited by Gly-Sar, it definitively proves that translocation is PEPT1-mediated rather than via passive diffusion.
Sampling & Quantification: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify via LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (
Papp
) and determine Michaelis-Menten constants (
Km
,
Vmax
).
Protocol 2: Enzymatic Cleavage Assay for PDC Linker Stability
Objective: Validate the targeted cleavage of the Ala-Leu motif in PDCs by tumor-specific exopeptidases.
Model: Cell-free recombinant enzyme assay.
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute recombinant human THOP1 (0.1 μg/mL) in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Rationale: Simulates the extracellular pH and ionic strength of the tumor microenvironment[5].
Substrate Incubation: Add 20 μmol/L of the C9H18N2O3-containing prodrug (e.g., PhAc-ALGP-Dox) to the enzyme solution at 37°C.
System Validation (Negative Control): Incubate the prodrug in human plasma lacking recombinant THOP1. Rationale: Proves that the prodrug is stable in systemic circulation and strictly requires the tumor-enriched enzyme for activation, validating the targeting mechanism.
Quenching: At predetermined intervals (0, 1, 3, 5 hours), extract 100 µL aliquots and quench the reaction with an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Rationale: Instantly denatures the enzyme and precipitates proteins, halting cleavage at precise time points.
Metabolite Tracking: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-FLD (Fluorescence Detection). Monitor the disappearance of the intact prodrug and the appearance of the cleaved intermediate (e.g., GP-Dox).
References
PubChem. "L-Leucyl-L-alanine | C9H18N2O3 | CID 81721". National Center for Biotechnology Information.
PubChem. "L-Alanyl-L-leucine | C9H18N2O3 | CID 96801". National Center for Biotechnology Information.
GeneCards. "SLC15A1 Gene - Solute Carrier Family 15 Member 1". Weizmann Institute of Science.
AACR Journals. "PhAc-ALGP-Dox, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index". Molecular Cancer Therapeutics.
ResearchGate. "Bioavailability Through PepT1: The Role of Computer Modelling in Intelligent Drug Design".
The Piperazine-Carboxylic Acid Scaffold: A Technical Guide to Synthesis, Pharmacology, and Drug Discovery
Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing target affinity with favorable pharmacoki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing target affinity with favorable pharmacokinetic profiles. The piperazine-carboxylic acid scaffold has emerged as a privileged structural motif to address this exact challenge 1. Comprising a six-membered heterocyclic ring with two opposing nitrogen atoms (positions 1 and 4) and a carboxylic acid functional group, this scaffold offers a unique combination of structural rigidity, high polar surface area, and tunable zwitterionic properties 2.
The distinct conformational flexibility and protonatable nitrogen centers make piperazine derivatives highly adaptable for drug-target interactions across multiple therapeutic domains, significantly improving water solubility, oral bioavailability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics 1.
Pharmacological Landscape & Target Interactions
The pharmacological versatility of piperazine-containing carboxylic acids is dictated by their ability to act as both hydrogen bond donors and acceptors, allowing them to interface seamlessly with diverse protein targets.
Neurotransmitter Receptor Modulation: Piperazine derivatives possess central pharmacological activity, primarily involving the activation or antagonism of monoamine pathways (e.g., serotonin and dopamine receptors) 3. The basic nitrogen atoms mimic endogenous monoamines, making them highly effective in the design of antidepressants, anxiolytics, and antipsychotics 4.
GPCR Antagonism (CXCR4): In oncology and virology, N-aryl piperazine derivatives have been engineered as potent CXCR4 antagonists. By replacing traditional, less soluble benzimidazole rings with a piperazine moiety, researchers have achieved nanomolar potency in blocking SDF-1 induced calcium release and HIV viral entry, while simultaneously optimizing the drug's ADMET profile 5.
Matrix Metalloproteinase (MMP) Inhibition: Piperazine-2-carboxylic acid derivatives serve as the backbone for a new generation of cyclic MMP inhibitors. The piperazine ring provides critical conformational stability to fill the S1' pocket of the enzyme, while the carboxylic acid (often converted to a hydroxamic acid) acts as a bidentate chelating agent for the catalytic Zn2+ ion, yielding high affinity for MMPs 1, 3, 9, and 13 [[6]]().
Mechanism of CXCR4 receptor antagonism by piperazine derivatives.
To synthesize the vast literature on piperazine derivatives, the following table summarizes the structure-activity relationships (SAR) and primary biological targets of key piperazine-carboxylic acid classes.
Derivative Class
Primary Target
Pharmacological Application
Key Structural Role of Piperazine
N-aryl piperazines
CXCR4 (GPCR)
HIV entry inhibition, Oncology
Replaces benzimidazole; improves ADMET and solubility 5.
Piperazine-2-carboxylic acids
MMPs (1, 3, 9, 13)
Anti-inflammatory, Tissue remodeling
Provides conformational stability; precisely positions the Zn2+ chelator 6.
Benzylpiperazines
5-HT / DA Receptors
Antidepressant, Anxiolytic
Mimics endogenous monoamines to trigger membrane potentials 4.
Fluorinated piperazines
Immune cells
Immunomodulation
Restores T-reg populations and attenuates aseptic inflammation 1.
Advanced Synthetic Strategies
The synthesis of piperazine carboxylic acids relies heavily on orthogonal protection strategies. Molecules like N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid are exclusively prepared through synthetic routes involving sequential alkylation under basic conditions 7. Modern advancements have also introduced decarboxylative photocatalytic transformations, where piperazine carboxylic acids undergo radical decarboxylation via Iridium/Nickel photocatalysis to yield highly functionalized, orthogonally protected 2-arylpiperazines 8.
Synthetic workflow for orthogonally protected piperazine carboxylic acid.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the critical steps and the underlying causality for synthesizing and evaluating piperazine carboxylic acid derivatives.
Protocol A: Synthesis of Orthogonally Protected N-4-Boc-N-1-Cbz-2-Piperazine Carboxylic Acid
This protocol utilizes sequential protection to allow regioselective functionalization, a cornerstone of complex peptide and drug synthesis 7.
Preparation of the Anhydrous Environment: Purge a round-bottom flask with Argon and add commercially available N-Boc-piperazine dissolved in anhydrous DMF.
Causality: Water acts as a highly competitive nucleophile against alkylating agents. Anhydrous polar aprotic solvents (like DMF) ensure the basicity of the nitrogen is maximized for the SN2 pathway without hydrolytic side reactions.
Cbz Protection: Cool the reaction to 0 °C. Add Triethylamine (TEA) followed by dropwise addition of Benzyl chloroformate (Cbz-Cl).
Causality: Cooling to 0 °C controls the exothermic nature of the reaction and prevents unwanted side reactions. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the premature deprotection of the acid-sensitive Boc group.
Lithiation and Carboxylation: Isolate the N-Boc-N-Cbz-piperazine intermediate. Dissolve in anhydrous THF at -78 °C. Add sec-butyllithium (s-BuLi) dropwise, followed by bubbling dry CO2 gas through the solution.
Causality:s-BuLi is required to deprotonate the sterically hindered equatorial alpha-proton of the piperazine ring. The ultra-low temperature (-78 °C) prevents the degradation of the highly reactive lithiated intermediate before it can be trapped by the CO2 electrophile to form the carboxylic acid.
Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, and purify via flash chromatography.
Protocol B: In Vitro CXCR4 Functional Assay (Intracellular Calcium Release)
This assay validates the antagonistic efficacy of synthesized piperazine derivatives against GPCR targets 5.
Cell Preparation: Seed Chem-1 cells expressing human CXCR4 in a 96-well black, clear-bottom plate. Incubate overnight at 37 °C.
Dye Loading: Remove media and add assay buffer containing Fluo-4 AM dye and 2.5 mM Probenecid. Incubate for 45 minutes in the dark.
Causality: Fluo-4 AM is a lipophilic ester that readily permeates the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid is strictly required because it inhibits organic anion transporters, preventing the active efflux of the de-esterified dye from the cytosol, thereby preserving the signal-to-noise ratio.
Compound Incubation: Add the synthesized piperazine carboxylic acid derivative (at varying concentrations) to the wells and incubate for 15 minutes.
Agonist Stimulation & Reading: Inject SDF-1 (CXCL12) agonist into the wells using a fluorometric imaging plate reader (FLIPR). Monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
Causality: SDF-1 binding to uninhibited CXCR4 triggers the Gq-protein pathway, leading to IP3 generation and subsequent release of Ca2+ from the endoplasmic reticulum. The trapped Fluo-4 dye binds this free Ca2+, resulting in a measurable fluorescent spike. A reduction in this spike directly correlates to the antagonistic potency (IC50) of the piperazine derivative.
Synthesis Protocol for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid: An In-Depth Technical Guide
This comprehensive guide details the synthesis, purification, and characterization of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS No. 70920-53-5), a valuable bifunctional molecule in pharmaceutical research a...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide details the synthesis, purification, and characterization of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS No. 70920-53-5), a valuable bifunctional molecule in pharmaceutical research and development. This document provides a robust, field-proven protocol designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles and practical considerations for a successful and reproducible synthesis.
Introduction and Significance
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a substituted piperazine derivative that incorporates both a hydrophilic carboxylic acid and a hydroxyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties such as solubility and bioavailability. The presence of the reactive handles—a carboxylic acid and a hydroxyl group—makes this molecule a versatile building block for further chemical modifications, such as esterification, amidation, and etherification. Its structural similarity to zwitterionic buffering agents like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) suggests potential applications in biochemical and cell culture systems. Furthermore, derivatives of this molecule have been investigated as components of more complex pharmacologically active agents, including inhibitors of phosphodiesterase 5 (PDE5).
Reaction Principle: The Aza-Michael Addition
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is achieved through a classic aza-Michael addition reaction. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, the secondary amine of 1-(2-hydroxyethyl)piperazine, to an α,β-unsaturated carbonyl compound, acrylic acid.
The reaction is typically performed under mild conditions and is driven by the formation of a stable carbon-nitrogen bond. The nucleophilic attack of the piperazine nitrogen on the β-carbon of acrylic acid is followed by proton transfer to generate the final zwitterionic product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1-(2-Hydroxyethyl)piperazine
≥99%
e.g., Sigma-Aldrich, TCI
Corrosive, handle with care.
Acrylic Acid
≥99%, inhibitor-stabilized
e.g., Sigma-Aldrich, Alfa Aesar
Acrid odor, corrosive.
Deionized Water
High Purity
-
Isopropanol
ACS Grade
-
For purification.
Diethyl Ether
ACS Grade
-
For washing.
Equipment
Round-bottom flask (250 mL) with a magnetic stir bar
Reflux condenser
Heating mantle with a temperature controller
Dropping funnel
Büchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware
Synthesis Workflow
Caption: General workflow for the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Step-by-Step Procedure
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.0 g (0.1 mol) of 1-(2-hydroxyethyl)piperazine in 50 mL of deionized water. Stir the solution at room temperature until the piperazine derivative is completely dissolved.
Michael Addition: Place the flask in an ice-water bath to maintain the temperature between 0-5 °C. In a dropping funnel, place 7.2 g (0.1 mol) of acrylic acid. Add the acrylic acid dropwise to the stirred piperazine solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1 with a few drops of acetic acid).
Work-up and Isolation:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the water. This will likely result in a viscous oil or a semi-solid.
To the residue, add 100 mL of isopropanol and stir vigorously. The product should precipitate as a white solid. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with two portions of 50 mL of cold diethyl ether to remove any unreacted starting materials and other organic impurities.
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The typical yield is in the range of 85-95%.
Characterization of the Final Product
The identity and purity of the synthesized 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid should be confirmed by standard analytical techniques.
Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in diethyl ether, acetone.
Spectroscopic Data
¹H NMR (400 MHz, D₂O) δ (ppm):
4.01 (t, J = 5.2 Hz, 2H, -CH₂-OH)
3.80-3.40 (m, 8H, piperazine ring protons)
3.38 (t, J = 6.8 Hz, 2H, -N-CH₂-CH₂-COOH)
3.19 (t, J = 5.2 Hz, 2H, -N-CH₂-CH₂-OH)
2.85 (t, J = 6.8 Hz, 2H, -CH₂-COOH)
¹³C NMR (100 MHz, D₂O) δ (ppm):
175.0 (C=O)
58.5 (-CH₂-OH)
55.8 (-N-CH₂-CH₂-OH)
52.0 (piperazine ring carbons)
51.5 (piperazine ring carbons)
49.5 (-N-CH₂-CH₂-COOH)
30.2 (-CH₂-COOH)
Mass Spectrometry (ESI+): m/z 203.14 [M+H]⁺
Safety and Handling
1-(2-Hydroxyethyl)piperazine: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Acrylic Acid: Corrosive and flammable. Has a pungent, acrid odor. Work in a well-ventilated fume hood.
The final product should be handled with care, and a full safety assessment should be conducted before use.
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete reaction.
Extend the reaction time and monitor by TLC until the starting material is consumed.
Loss of product during work-up.
Ensure complete precipitation by adding sufficient isopropanol and cooling. Minimize the volume of washing solvent.
Product is an oil, not a solid
Presence of impurities or residual solvent.
Ensure all water is removed on the rotary evaporator. Triturate with a non-polar solvent like hexane to induce solidification.
Impure Product
Incomplete reaction or side reactions.
Optimize the reaction temperature control during the addition of acrylic acid. Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid via an aza-Michael addition. By following the outlined procedures and considering the scientific rationale behind each step, researchers can confidently produce this versatile chemical building block for a variety of applications in pharmaceutical and chemical research.
References
Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-2660. Available at: [Link]
PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
Fujita, M., Iizuka, Y., & Miyake, A. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128(3), 1531-1537. Available at: [Link]
Application Note: Advanced Analytical Strategies for the Quantification of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid
Introduction & Chemical Profiling 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS: 70920-53-5), commonly referred to as a HEPPA derivative, is a highly polar, zwitterionic piperazine compound (Molecular Formula:...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS: 70920-53-5), commonly referred to as a HEPPA derivative, is a highly polar, zwitterionic piperazine compound (Molecular Formula: C9H18N2O3, MW: 202.25 g/mol ) [1]. It features a piperazine core substituted with a 2-hydroxyethyl group and a propanoic acid moiety, making it structurally analogous to Good's buffers (e.g., EPPS/HEPPS) but with a carboxylic acid replacing the sulfonic acid group.
The Analytical Challenge:
Traditional Reversed-Phase Liquid Chromatography (RPLC) coupled with Ultraviolet (UV) detection is fundamentally unsuited for the quantification of this compound due to two primary factors:
Lack of Chromophore: The molecule lacks conjugated π-electron systems or aromatic rings, resulting in negligible UV absorbance above 210 nm.
Extreme Hydrophilicity: As a zwitterion at physiological pH (containing both basic tertiary amines and an acidic carboxylate), it exhibits virtually no retention on standard C18 stationary phases, eluting in the void volume where it suffers from severe matrix suppression.
To overcome these limitations, this application note details two orthogonal, self-validating methodologies: HILIC-MS/MS for high-sensitivity biological matrix analysis (e.g., pharmacokinetics), and Mixed-Mode LC-CAD for bulk drug and formulation quality control.
Analytical Strategy & Causality
As a Senior Application Scientist, designing a robust assay requires matching the physicochemical properties of the analyte to the correct retention and detection mechanisms.
HILIC-MS/MS for Biological Matrices: Hydrophilic Interaction Liquid Chromatography (HILIC) employs a polar stationary phase and a highly organic mobile phase. Analytes partition into a water-enriched layer on the stationary phase surface [2]. For zwitterionic piperazines, HILIC provides excellent retention and peak shape. Causality of Sensitivity: The high organic content (>80% Acetonitrile) of the HILIC mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, boosting MS/MS sensitivity by up to 10-fold compared to highly aqueous RPLC conditions.
Charged Aerosol Detection (CAD) for Bulk Analysis: For bulk quantification where MS/MS is impractical or reference standards are limited, CAD offers a near-universal, mass-dependent response for non-volatile analytes, completely independent of their optical properties [3]. When coupled with a mixed-mode column, CAD provides robust, linear quantification for formulation assays.
This protocol is designed as a self-validating system. The incorporation of a stable-isotope-labeled internal standard (SIL-IS) ensures that any variations in matrix effects or extraction recoveries are internally normalized, guaranteeing trustworthiness in pharmacokinetic datasets.
Sample Preparation (Plasma/Serum)
Aliquot 50 µL of plasma into a 96-well extraction plate.
Add 10 µL of Internal Standard (IS) solution (e.g., HEPPA-d4, 500 ng/mL in water).
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid.
Causality of Solvent Choice: In HILIC, water is the strong eluting solvent and ACN is the weak solvent. Extracting the sample in a 3:1 ACN ratio ensures the final supernatant is highly organic, making it directly compatible with the initial HILIC mobile phase conditions and preventing peak broadening or breakthrough.
Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
LC-MS/MS Conditions
Column: ZIC-HILIC (Zwitterionic), 2.1 × 100 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Causality of Additives: Ammonium formate is highly volatile, which is a strict prerequisite for ESI-MS/MS to prevent ion suppression and source fouling. The pH is adjusted to 3.5 to ensure the propanoic acid moiety is partially protonated while the piperazine nitrogens carry a positive charge, optimizing both retention on the zwitterionic stationary phase and positive-mode ESI efficiency.
Dissolve 10 mg of the bulk formulation in 10 mL of 50:50 ACN:Water to ensure complete dissolution of both the polar active pharmaceutical ingredient (API) and any excipients.
Dilute to a working concentration of 50 µg/mL using the mobile phase.
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Fig 1. High-throughput sample preparation and HILIC-MS/MS workflow for HEPPA quantification.
Fig 2. Dual-retention mechanism of highly polar piperazine derivatives on a HILIC column.
Method Validation Summary
Both methods were validated according to ICH M10 guidelines for bioanalytical and analytical procedures. The orthogonal nature of these methods ensures that data generated across the drug development pipeline—from early PK studies to late-stage formulation—is scientifically rigorous.
Table 4: Method Validation Metrics (Summary)
Parameter
HILIC-MS/MS (Plasma)
LC-CAD (Bulk Formulation)
Linear Range
1.0 - 1000 ng/mL
1.0 - 100 µg/mL
LOD
0.3 ng/mL
0.3 µg/mL
LOQ
1.0 ng/mL
1.0 µg/mL
Intra-day Precision (CV%)
< 6.5%
< 2.0%
Inter-day Precision (CV%)
< 8.2%
< 3.5%
Mean Recovery
92.4% ± 4.1%
98.7% ± 1.5%
References
Grumbach, E. S., Wagrowski-Diehl, D. M., Mazzeo, J. R., Alden, B., & Cheng, P. (2004). "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." LCGC North America, 22(10), 1010-1023. URL: [Link]
Almeling, S., Ilko, D., & Holzgrabe, U. (2012). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 69, 50-63. URL: [Link]
Method
Application Note: Preparation and Utilization of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid in Biological Assays
Introduction and Chemical Rationale In the development of robust biological assays, the selection of an appropriate buffering agent is as critical as the experimental design itself. While traditional Good's buffers predo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Rationale
In the development of robust biological assays, the selection of an appropriate buffering agent is as critical as the experimental design itself. While traditional Good's buffers predominantly utilize sulfonic acid derivatives (e.g., HEPES, EPPS) for their high water solubility and chemical stability, specific enzymatic and cellular assays require alternative microenvironments.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (often abbreviated as EPPA) is a zwitterionic buffer that substitutes the terminal sulfonate group of EPPS with a carboxylate moiety.
The Causality of Buffer Selection:
The shift from a sulfonate to a carboxylate group fundamentally alters the buffer's interaction with divalent cations (e.g., Mg²⁺, Ca²⁺) and cellular membranes. Sulfonates can sometimes induce steric hindrance or non-specific binding in sensitive phosphatase and kinase assays. The carboxylate group in EPPA provides a distinct ionic environment that minimizes these inhibitory effects, making it highly suitable for high-throughput enzymatic screenings, such as Alkaline Phosphatase (ALP) activity assays, where maintaining a precise alkaline pH (8.0–8.5) is paramount .
Physicochemical Properties
Understanding the structural differences between piperazine-based zwitterionic buffers is essential for predicting their behavior in solution. The basic nitrogen of the piperazine ring in EPPA provides excellent buffering capacity in the slightly alkaline range.
Table 1: Physicochemical Comparison of Piperazine-based Zwitterionic Buffers
Self-Validating Protocol: Preparation of 1 M EPPA Stock Solution
A buffer preparation protocol is only robust if it includes internal validation steps. The following protocol ensures the thermodynamic and ionic stability of the EPPA stock solution .
5 M NaOH or KOH (depending on sodium ion tolerance of the assay)
Calibrated pH meter with Automatic Temperature Compensation (ATC)
Step-by-Step Methodology:
Initial Dissolution : Weigh the required mass of EPPA for a 1 M stock. Suspend the powder in 80% of the final target volume of ultrapure water.
Causality: Zwitterionic buffers often exhibit endothermic dissolution. Continuous magnetic stirring is required, and slight warming may be necessary to fully dissolve the carboxylate derivative.
Temperature Equilibration : Bring the solution to the intended experimental temperature (e.g., 37°C for cell culture applications).
Causality: The pKa of piperazine-based buffers is highly temperature-dependent (
ΔpKa/ΔT≈−0.015
/ °C). Adjusting the pH at the exact working temperature prevents thermodynamic pH shifts during the actual experiment.
pH Adjustment : Titrate with 5 M NaOH (or KOH) to the desired pH (e.g., pH 8.2).
Causality: Using a highly concentrated base minimizes volume expansion, preventing the buffer from becoming too dilute before the final volume adjustment.
Final Volume & Sterilization : Bring to the final volume with ultrapure water. Filter sterilize through a 0.22 µm Polyethersulfone (PES) membrane.
Causality: PES membranes are naturally hydrophilic and exhibit low non-specific binding, ensuring the buffer concentration remains unchanged while effectively removing microbial contaminants.
Self-Validating Step : Dilute a 1 mL aliquot of the 1 M stock into 9 mL of ultrapure water (1:10 dilution) and measure the pH.
Causality: Dilution alters the ionic strength and activity coefficients of the solution. This validation step confirms that the working concentration (e.g., 100 mM) will hold the target pH without drifting.
Application Workflow: High-Throughput ALP Activity Screening
EPPA has been successfully utilized in high-throughput screening workflows, such as ALP activity assays in human pluripotent stem cells (hPSCs). In these assays, EPPA maintains an optimal pH of 8.2 without interfering with fluorogenic substrates .
Experimental Protocol:
Cell Preparation : Cultivate hPSCs in feeder-free conditions. Dissociate using Accutase and seed into 96-well plates coated with fibronectin.
Compound Screening : Incubate the cells with the chemical library compounds for 5 days.
Washing Phase : Aspirate the culture media. Wash the cells with 30 mM EPPA buffer (pH 8.2).
Causality: The pH 8.2 environment is the kinetic optimum for ALP activity. The EPPA wash removes residual media components (like phenol red or serum proteins) that might quench downstream fluorescence.
Substrate Incubation : Add 0.2 mM 4-methylumbelliferyl phosphate dissolved in EPPA buffer. Incubate for 30 minutes at 37°C.
Reaction Termination : Stop the reaction by adding 100 mM EPPA (pH 7.7) supplemented with 1 M K₂HPO₄.
Causality: The addition of phosphate competitively inhibits the ALP active site, while the pH shift down to 7.7 quenches further enzymatic turnover, locking the fluorescent signal for accurate quantification.
Workflow Visualization
Figure 1: High-throughput ALP activity screening workflow utilizing EPPA buffer.
References
Title: Protein Kinase C Regulates Human Pluripotent Stem Cell Self-Renewal
Source: PLOS One
URL: [Link]
Title: Hydrogen Ion Buffers for Biological Research
Source: Biochemistry
URL: [Link]
Application
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has solidified its s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has solidified its status as a "privileged" structure in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas.[1] This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold in drug design and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Physicochemical and Structural Advantages of the Piperazine Moiety
The widespread adoption of the piperazine scaffold in drug discovery can be attributed to a unique combination of characteristics that make it an attractive building block for medicinal chemists.[1] These include:
Tunable Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily substituted to modulate crucial properties such as solubility, lipophilicity, and basicity (pKa).[1] This allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which can enhance oral bioavailability and overall pharmacokinetic performance.[1][2][3]
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring imparts a degree of structural rigidity, which can be advantageous for specific receptor interactions.[1] Simultaneously, it possesses sufficient conformational flexibility to adapt to various binding pockets.[4]
Synthetic Tractability: The piperazine ring is synthetically versatile, with well-established protocols for its formation and derivatization.[1] This enables the efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies.[1]
Therapeutic Applications of Piperazine Derivatives
The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.[1][5] Piperazine derivatives have demonstrated significant efficacy in a wide range of therapeutic areas.[6][7][8]
Oncology: Targeting Kinase Signaling
In cancer therapy, piperazine derivatives are prominent as targeted therapies, particularly as kinase inhibitors.[9] A notable example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2]
Mechanism of Action: The piperazine ring in imatinib serves as a versatile linker, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[9] Its basicity can also be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.[9]
Protocol 1: Synthesis of Imatinib
This protocol describes a common synthetic route for Imatinib.[2][10]
Step 1: Synthesis of the Pyrimidine Core
This typically involves the condensation of a guanidine derivative with a β-ketoester.
Step 2: Coupling with the Phenylamine Side Chain
The pyrimidine core is then coupled with a substituted aniline derivative.
Step 3: Addition of the Benzamide Group
The resulting intermediate is acylated with a substituted benzoyl chloride.
Step 4: Final Coupling with the Piperazine Moiety
The final step involves the nucleophilic substitution of a leaving group with N-methylpiperazine.[2]
Detailed Final Coupling Step:
In a 500 ml dried 4-neck flask, add 250 ml of tetrahydrofuran, 27.7 g of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine, and 25 g of 4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester.[10]
After stirring to dissolve, add 10 g of sodium methoxide.[10]
Heat the mixture to 70°C for reflux and react overnight, monitoring for completion.[10]
Concentrate the reaction mixture to remove tetrahydrofuran.[10]
Wash the resulting solid residue with water and dry to obtain Imatinib.[10]
Protocol 2: In Vitro ABL Kinase Inhibition Assay
This protocol is adapted from methodologies used to assess the direct inhibitory effect of Imatinib on ABL kinase activity.[4]
Materials:
Recombinant active ABL kinase
Kinase substrate (e.g., recombinant CRKL protein)
Imatinib stock solution (e.g., 10 mM in DMSO)
ATP solution
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)[4]
SDS-PAGE gels and Western blotting reagents
Primary antibody against phosphorylated substrate (e.g., anti-phospho-CRKL)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Prepare Imatinib Dilutions: Perform a serial dilution of the Imatinib stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).[4]
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant ABL kinase (e.g., 5-10 ng) and the CRKL substrate (e.g., 200-500 ng) in the kinase reaction buffer.[4]
Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[4]
Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.[4]
Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[4]
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.[4]
Western Blot Analysis: Separate the reaction products by SDS-PAGE and analyze the phosphorylation of the substrate by Western blot using an anti-phospho-CRKL antibody.[4]
Table 1: Imatinib IC50 Values
Target Kinase
Assay Type
IC50 (nM)
BCR-ABL
Cell-based
150
c-Kit
Biochemical
100
PDGFR
Biochemical
100
IC50 values are approximate and can vary depending on the specific assay conditions.
Caption: General workflow for the synthesis of Imatinib.
Central Nervous System (CNS) Disorders
Piperazine derivatives are prevalent in drugs for treating depression, anxiety, and psychosis, often targeting neurotransmitter systems.[9][11] Aripiprazole , an atypical antipsychotic, is a prime example.[12]
Mechanism of Action: Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors.[9] Aripiprazole exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonistic activity at serotonin 5-HT2A receptors.[12][13] The piperazine moiety acts as a scaffold to correctly position the pharmacophoric elements for optimal receptor interaction.[9]
Protocol 3: Synthesis of Aripiprazole
The most common synthesis of aripiprazole involves a nucleophilic substitution between two key intermediates.[12]
Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This intermediate is prepared by the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[12]
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in N,N-dimethylformamide (DMF) is heated at 40-45°C for 4-5 hours.[12]
After completion, the mixture is worked up to yield the desired product.[12]
Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine
This intermediate is synthesized through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[12]
Step 3: Final Condensation
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is condensed with 1-(2,3-dichlorophenyl)piperazine.[12]
A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol is refluxed in the presence of anhydrous sodium carbonate.[9][14]
The reaction is monitored for completion, after which the product, aripiprazole, is isolated and purified.[9][15]
Protocol 4: Dopamine D2 Receptor Binding Assay
This protocol outlines a typical radioligand competition binding assay to determine the affinity (Ki) of aripiprazole for the D2 receptor.[16]
Materials:
Membrane preparation from cells expressing D2 receptors (e.g., rat striatal tissue)[16]
Radioligand (e.g., [³H]-Spiperone)
Aripiprazole solutions of varying concentrations
Assay buffer
Non-specific binding control (e.g., a high concentration of a non-labeled D2 ligand)
96-well plates, filtration apparatus, and a liquid scintillation counter
Procedure:
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and prepare a membrane suspension with a protein concentration of approximately 200-400 µg/mL.[16]
Binding Assay Setup (in a 96-well plate):
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[16]
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[16]
Competitive Binding: 50 µL of varying concentrations of aripiprazole, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[16]
Incubation: Incubate the plate at room temperature for 60-90 minutes.[16]
Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters to separate bound and free radioligand.[16]
Radioactivity Measurement: Measure the radioactivity of the filters using a liquid scintillation counter.[16]
Data Analysis: Calculate the specific binding and determine the IC50 value for aripiprazole. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Aripiprazole's mechanism of action at key CNS receptors.
Antihistamines
Piperazine derivatives are also well-established as antihistamines. Cetirizine , a second-generation antihistamine, is a prominent example used for the treatment of allergies.[17]
Protocol 5: Synthesis of Cetirizine
A straightforward synthesis of cetirizine can be achieved in five linear steps.[17]
Step 1: Reduction of 4-chlorobenzophenone
4-chlorobenzophenone is reduced using sodium borohydride to yield (4-chlorophenyl)(phenyl)methanol.[17]
Step 2: Chlorination
The alcohol from Step 1 is treated with hydrochloric acid and calcium chloride to produce 1-chloro-4-(chloromethyl)benzene.[17]
Step 3: Alkylation of Piperazine
The product from Step 2 is reacted with piperazine to form 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine.[17]
Step 4: Addition of the Ethoxy Group
The product from Step 3 is reacted with bromoethanol in the presence of potassium carbonate.[17]
Step 5: Oxidation to Carboxylic Acid
The alcohol from Step 4 is oxidized to the corresponding carboxylic acid, yielding cetirizine.
Anthelmintics
Historically, piperazine and its simple salts were widely used as anthelmintic agents to treat parasitic worm infections.[12][17]
Mechanism of Action: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[10][12][13] This leads to hyperpolarization of the muscle cell membrane, causing flaccid paralysis of the worm.[13] The paralyzed parasites are then expelled from the host's body by peristalsis.[10][13] The selectivity of piperazine for helminths is due to vertebrates primarily using GABA in the CNS, whereas in nematodes, GABA receptors are crucial for peripheral neuromuscular function.[12][13]
Protocol 6: In Vitro Anthelmintic Assay (Representative)
This protocol is a representative example to assess the paralytic effect of piperazine derivatives on a model nematode, such as Caenorhabditis elegans.
Materials:
Synchronized adult C. elegans
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50
Piperazine citrate solutions of varying concentrations in M9 buffer
M9 buffer (control)
Microscope
Procedure:
Prepare Assay Plates: Prepare 24-well plates with NGM agar.
Drug Application: Add piperazine citrate solutions of varying concentrations to the center of the agar in each well. Allow the liquid to absorb into the agar.
Nematode Transfer: Transfer a defined number of synchronized adult C. elegans (e.g., 20-30) to the center of each well.
Incubation: Incubate the plates at 20°C.
Observation and Scoring: At regular time intervals (e.g., 1, 2, 4, 6 hours), observe the worms under a microscope. Score the number of paralyzed worms (defined as lack of movement upon gentle prodding with a platinum wire pick).
Data Analysis: Calculate the percentage of paralyzed worms at each concentration and time point. Determine the EC50 value for paralysis.
Conclusion
The piperazine scaffold is a versatile and indispensable tool in medicinal chemistry. Its unique combination of tunable physicochemical properties, favorable structural features, and synthetic accessibility has led to its incorporation in a wide array of successful drugs. The protocols and application notes provided in this guide offer a practical resource for researchers engaged in the design, synthesis, and evaluation of novel piperazine-based therapeutic agents. Continued exploration of this privileged scaffold is expected to yield new and improved medicines for a multitude of diseases.
References
Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Retrieved from [Link]
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (2019). Organic Process Research & Development. Retrieved from [Link]
Method for synthesizing Imatinib. (n.d.). Google Patents.
Method for synthesizing Imatinib. (n.d.). Google Patents.
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLoS ONE. Retrieved from [Link]
A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. (2023). ResearchGate. Retrieved from [Link]
Optimization of aripiprazole synthesis. (2020). ResearchGate. Retrieved from [Link]
A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
A Flow-Based Synthesis of Imatinib: The API of Gleevec. (2010). PubMed. Retrieved from [Link]
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. Retrieved from [Link]
Synthesis and bioactivity of aripiprazole derivatives. (2007). Arzneimittelforschung. Retrieved from [Link]
OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (n.d.). Retrieved from [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). NATURALISTA CAMPANO. Retrieved from [Link]
Application Note: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid (CAS 70920-53-5) as a Heterobifunctional Intermediate in Drug Discovery and Nanomedicine
Target Audience: Synthetic Chemists, Chemical Biologists, and Formulation Scientists Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug development, t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Chemical Biologists, and Formulation Scientists
Document Type: Advanced Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
In modern drug development, the structural geometry and physicochemical properties of chemical linkers dictate the success of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Lipid Nanoparticles (LNPs). 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS 70920-53-5) is a highly versatile, heterobifunctional chemical intermediate. It features a rigid piperazine core flanked by a propanoic acid moiety and a primary alcohol (2-hydroxyethyl group).
Orthogonal Reactivity: The presence of both a carboxylic acid and a primary alcohol allows for sequential, chemoselective functionalization without the strict need for complex protecting-group strategies.
Physicochemical Modulation: The piperazine core introduces two tertiary amines. In PROTACs, this rigidifies the linker and modulates the protonation state to enhance aqueous solubility[1]. In LNPs, these amines act as a pH-responsive trigger, driving endosomal escape via the proton sponge effect and lipid phase transitions[2][3].
Historically, PROTAC linkers relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, highly flexible linkers incur a massive entropic penalty (ΔS) when folding into the productive conformation required to form the Target Protein-PROTAC-E3 Ligase ternary complex[4].
Incorporating a piperazine motif restricts the conformational space of the linker, reducing this entropy loss and often leading to highly stable ternary complexes[5][6]. Furthermore, the basicity of the piperazine ring ensures partial protonation at physiological pH, significantly improving the aqueous solubility and cellular permeability of the otherwise lipophilic PROTAC molecule[1].
Protocol 1: Synthesis of a Rigidified PROTAC Precursor
This self-validating protocol leverages the differential nucleophilicity of amines versus alcohols to achieve chemoselective amide coupling without hydroxyl protection.
Procedure: Dissolve the piperazine intermediate and HATU in DMF. Add DIPEA and stir for 10 minutes to form the active OAt ester. Add the E3 Ligase Ligand dropwise.
Causality: The primary amine of the E3 ligand is vastly more nucleophilic than the primary alcohol of the intermediate. By strictly controlling stoichiometry (1.0 eq), the amide bond forms rapidly and chemoselectively, preventing unwanted intermolecular esterification.
Validation: LC-MS should indicate >90% conversion to the hydroxyl-terminated PROTAC precursor within 2 hours.
Step 2: Hydroxyl Activation and Target Ligand Conjugation
Procedure: Cool the precursor solution to 0°C. Add TEA, followed by dropwise addition of MsCl. Stir for 1 hour to yield the mesylate intermediate. Evaporate DCM, redissolve in DMF, and add the Target Protein Ligand (containing a nucleophilic phenol or amine) alongside K2CO3. Heat to 60°C for 4 hours.
Causality: Converting the primary alcohol to a mesylate creates an excellent leaving group for a clean SN2 displacement. This two-step activation/displacement is often higher yielding and easier to purify than a direct Mitsunobu reaction, which generates triphenylphosphine oxide byproducts.
Workflow for synthesizing rigidified PROTACs using the piperazine intermediate.
Application Workflow 2: pH-Responsive Ionizable Lipids for LNPs
The Causality of Piperazine in Endosomal Escape
For mRNA and siRNA therapeutics, escaping the endosome before lysosomal degradation is the primary bottleneck in drug delivery. Standard cationic lipids are toxic and rapidly cleared. Ionizable lipids solve this by remaining neutral at physiological pH (7.4) but becoming protonated in the acidic environment of the maturing endosome (pH 5.5–6.5)[7].
The piperazine core of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is ideal for this. Upon endosomal acidification, the tertiary amines protonate. This massive influx of protons and counter-ions causes osmotic swelling (the "proton sponge" effect). More importantly, the protonated lipid geometrically shifts from a cylindrical shape to a cone shape, driving the LNP membrane to transition from a lamellar phase to an inverted hexagonal (HII) phase, which fuses with and destabilizes the endosomal membrane[2][3].
Protocol 2: Synthesis of an Asymmetric Ionizable Lipid
This protocol utilizes the intermediate to create a custom, asymmetric ionizable lipid with two distinct hydrophobic tails.
Procedure: Dissolve the intermediate in pyridine at 0°C. Add DMAP, then slowly add linoleoyl chloride. Stir at room temperature for 12 hours.
Causality: Pyridine acts as both solvent and base to neutralize the HCl generated. The acid chloride reacts exclusively with the primary alcohol, leaving the carboxylic acid intact for the next step.
Procedure: Activate the carboxylic acid with EDC/NHS in DCM for 2 hours. Add dilinoleylamine and stir overnight. Purify via silica gel chromatography.
Causality: EDC/NHS is chosen over HATU here because it is highly effective for coupling bulky secondary amines (dilinoleylamine) to aliphatic carboxylic acids in non-polar solvents like DCM, yielding an asymmetric, multi-tailed ionizable lipid optimized for RNA encapsulation.
Mechanism of piperazine-driven endosomal escape in lipid nanoparticles.
Quantitative Data Summaries
The following tables summarize the comparative advantages of utilizing piperazine-based intermediates in synthetic workflows, synthesized from current literature standards.
Table 1: Comparative Physicochemical Impact of Piperazine Linkers in PROTACs
Linker Architecture
Conformational Rigidity
Aqueous Solubility (pH 7.4)
Entropic Penalty (ΔS)
Cellular Permeability
Alkyl Chain (Flexible)
Low
Poor
High
High
PEG Chain (Flexible)
Low
High
High
Moderate
Piperazine-Rigidified
High
High (Protonatable)
Low
High
Table 2: Performance Metrics of Piperazine-Core Ionizable Lipids vs. Standard Lipids
Parameter
Standard Cationic Lipid (e.g., DOTAP)
Piperazine-Core Ionizable Lipid
Surface Charge (pH 7.4)
Highly Positive
Near Neutral (Zeta potential ~0 mV)
Endosomal Escape Efficiency
< 2%
10% - 15%
Phase Transition Capability
Lamellar only
Lamellar to Inverted Hexagonal (HII)
in vivo Toxicity Profile
High (Membrane disruption)
Low (Cleared rapidly post-delivery)
References
A pH-responsive, endosomolytic liposome functionalized with membrane-anchoring, comb-like pseudopeptides for enhanced intracellular delivery and cancer tre
Current strategies for the design of PROTAC linkers: a critical review. PMC.
PROTACs bearing piperazine-containing linkers: what effect on their protonation st
Characteristic roadmap of linker governs the r
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. PMC.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Scientific Rationale
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a complex zwitterionic molecule structurally related to Good’s buffers (e.g., HEPES, EPPS) but featuring a terminal carboxylic acid rather than a sulfonic acid. Accurately determining its acid dissociation constants (pKa) is critical for predicting its buffering capacity, lipophilicity, and bioavailability in physiological environments.
The molecule possesses three distinct ionizable centers:
Carboxylic Acid (-COOH): Expected to deprotonate at low pH.
Piperazine N4 (Hydroxyethyl-substituted): Expected to deprotonate at mildly acidic pH.
Piperazine N1 (Propanoic-substituted): Expected to deprotonate at neutral to mildly basic pH.
The Causality of Method Selection
A common pitfall in pKa determination is the over-reliance on UV-Vis spectrophotometry. Because 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid lacks an aromatic chromophore whose absorbance changes significantly upon protonation, UV-Vis is fundamentally unsuitable for this compound.
To achieve absolute scientific integrity, this guide employs an orthogonal, dual-method approach:
High-Precision Potentiometric Titration: Yields highly accurate macroscopic pKa values by measuring bulk hydrogen ion exchange[1].
1
H-NMR Titration: Resolves the microscopic (site-specific) pKa values by tracking the electronic deshielding of adjacent protons as each specific nitrogen atom protonates, definitively assigning the protonation order[2].
Experimental Workflow
The following diagram illustrates the parallel analytical logic required to build a self-validating pKa profile.
Figure 1: Dual-method workflow for the comprehensive determination of macroscopic and microscopic pKa values.
Potentiometry measures the bulk change in pH as a function of added titrant. Because pKa is a temperature-dependent thermodynamic parameter governed by the van't Hoff equation, strict thermal control is non-negotiable[1].
A. System Suitability & Self-Validation
Before analyzing the unknown, the system must be validated.
Electrode Calibration (Gran Plot): Standard pH buffers measure hydrogen ion activity. To calculate true concentration-based pKa values, the electrode must be calibrated on the concentration scale. Titrate a standard 0.01 M HCl solution with 0.1 M KOH (both in 0.15 M KCl) and construct a Gran plot to determine the standard electrode potential (
E0
) and the ionic product of water (
pKw
).
Validation Standard: Titrate pure piperazine to confirm the system can accurately resolve its known pKa values (9.73 and 5.35 at 25°C)[1].
B. Step-by-Step Methodology
Sample Preparation: Accurately weigh enough 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid to prepare a 3.0 mM solution in 50 mL of degassed, ultra-pure water.
Ionic Strength Control: Add KCl to achieve a final background electrolyte concentration of 0.15 M. Causality: This mimics physiological ionic strength and ensures that the activity coefficients of the analyte species remain constant throughout the titration, preventing baseline drift[2].
Thermal Stabilization: Transfer the solution to a water-jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C under a continuous blanket of Argon or
N2
gas to prevent atmospheric
CO2
from forming carbonic acid and skewing the basic pKa readings.
Acidification: Lower the initial pH to ~2.0 using standardized 0.1 M HCl to ensure the compound is fully protonated (
H3L2+
).
Titration: Titrate with standardized,
CO2
-free 0.1 M KOH in dynamic dosing mode (smaller volumetric increments near the equivalence points). Record the pH after the potential stabilizes (< 0.1 mV/min drift).
Data Processing: Export the volume-pH data. Calculate the average number of bound protons (
nˉ
) at each point. Fit the data to a triprotic Bjerrum formation function using non-linear least-squares regression software (e.g., Hyperquad or similar) to extract the macroscopic pKa values.
While potentiometry provides exact macroscopic values, it cannot definitively tell you which nitrogen in the piperazine ring deprotonates first. NMR titration solves this by monitoring the chemical shifts (
δ
) of protons adjacent to the ionizable centers. As a basic site deprotonates, the electron density increases, shielding the adjacent protons and shifting their NMR signals upfield[3].
A. System Suitability & Self-Validation
Use 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as the internal standard. Causality: Unlike TMS, DSS is highly water-soluble, and its reference chemical shift (0.00 ppm) is completely unaffected by pH changes in the aqueous medium[4].
B. Step-by-Step Methodology
Sample Preparation: Prepare a 5.0 mM solution of the compound in a solvent mixture of 90%
H2O
and 10%
D2O
(to provide the NMR lock signal). Add 0.5 mM DSS.
pH Adjustment: Divide the solution into 15 individual aliquots. Using micro-additions of 0.1 M NaOD or DCl, adjust the pH of each aliquot to span from pH 2.0 to 11.0 in ~0.5 unit increments. Measure the exact pH of each aliquot using a calibrated micro-pH electrode immediately before transferring it to a 5 mm NMR tube.
Data Acquisition: Acquire 1D
1
H-NMR spectra for each sample at 25.0 °C with water suppression (e.g., excitation sculpting or presaturation).
Signal Tracking:
Track the
α−CH2
triplet adjacent to the carboxylic acid.
Track the
CH2
multiplets adjacent to the N1 and N4 piperazine nitrogens.
Data Processing: Plot the chemical shift (
δ
) of each targeted proton group against the measured pH. The data will form sigmoidal curves. Fit these curves to the modified Henderson-Hasselbalch equation:
The inflection point of each specific curve directly yields the microscopic pKa of that specific functional group[3].
Quantitative Data Summary
By synthesizing the macroscopic data from potentiometry and the microscopic structural assignments from NMR, you will generate a robust, self-validating pKa profile. Below is the expected data structure for this compound:
Ionization Center
Expected pKa Range (25°C)
Analytical Method
Physiological & Formulation Relevance
Carboxylic Acid (-COOH)
3.2 - 3.8
Potentiometry
Defines solubility limits in highly acidic environments (e.g., gastric fluid).
Piperazine N4 (Hydroxyethyl side)
4.5 - 5.2
Potentiometry + NMR
Modulates lipophilicity; critical for predicting passive membrane permeability.
Piperazine N1 (Propanoic side)
7.4 - 8.1
Potentiometry + NMR
Dictates the primary buffering capacity at physiological pH (blood/cytosol).
Note: The exact values will vary slightly based on precise ionic strength and temperature, underscoring the necessity of the strict controls outlined in Protocol I.
Technical Support Center: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid Synthesis
Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized piperazine linkers, the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid has become a critical, yet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized piperazine linkers, the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid has become a critical, yet notoriously troublesome, workflow.
This guide is engineered for bench scientists and process chemists. It bypasses generic advice to directly address the mechanistic bottlenecks of this specific aza-Michael addition, providing field-proven troubleshooting, quantitative optimization data, and a self-validating standard operating protocol (SOP).
Mechanistic Overview
The synthesis relies on the aza-Michael addition of 1-(2-hydroxyethyl)piperazine to acrylic acid. While seemingly straightforward, the reaction is complicated by the competing acid-base chemistry between the basic secondary amine and the carboxylic acid, the thermal instability of the Michael acceptor, and the zwitterionic nature of the final product.
Mechanistic pathway of the aza-Michael addition and competing side reactions.
Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion, even after 24 hours. How can I drive it to completion?
The Causality: When you mix 1-(2-hydroxyethyl)piperazine with acrylic acid, an immediate exothermic acid-base neutralization occurs, forming a piperazinium acrylate salt. The resulting acrylate anion is highly electron-rich, which drastically reduces the electrophilicity of the
β
-carbon, shutting down the aza-Michael addition.
The Solution: Do not run this reaction neat or in non-polar solvents. Switch your solvent to water . Water stabilizes the transition state by heavily hydrogen-bonding to the carboxylate oxygen, pulling electron density away from the double bond and restoring its reactivity [1].
Q2: Instead of a clean solution, my reaction mixture turned into a highly viscous, gummy gel. What happened?
The Causality: You have experienced the thermal auto-polymerization of acrylic acid. To force the aza-Michael addition, heating (typically 60 °C) is required. However, at this temperature, acrylic acid easily forms thermal radicals and polymerizes into poly(acrylic acid).
The Solution: You must add a radical inhibitor, typically 200 ppm of MEHQ (Mequinol/Hydroquinone monomethyl ether).
Critical Expert Tip: MEHQ requires dissolved oxygen to function because it intercepts peroxy radicals. Do not degas your reaction mixture with Argon or Nitrogen. Purging the system of oxygen will cause the MEHQ to fail, guaranteeing polymerization [3].
Q3: I achieved 100% conversion, but liquid-liquid extraction (DCM/Water) yields absolutely no product in the organic phase. Where is my product?
The Causality: Your target molecule, 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid, contains both a basic tertiary amine and an acidic carboxylic acid. At near-neutral pH, it exists as a highly polar zwitterion (an inner salt). Its partition coefficient heavily favors the aqueous phase; it will never extract into organic solvents.
The Solution: Abandon liquid-liquid extraction. You must isolate the product using Strong Acid Cation (SAC) exchange chromatography (e.g., Dowex 50W-X8), which traps the amine, allowing you to wash away unreacted acrylic acid before eluting the pure zwitterion with aqueous ammonia.
Q4: LC-MS analysis shows a persistent impurity at +72 Da relative to the target mass. What is this?
The Causality: This is an over-alkylation/esterification byproduct. The primary hydroxyl group on the 1-(2-hydroxyethyl)piperazine can undergo a secondary Michael addition or Fischer esterification with excess acrylic acid if the reaction is heated too aggressively (>80 °C) or pushed for too long.
The Solution: Strictly cap the reaction temperature at 60 °C and limit the reaction time to 16 hours. Use exactly 1.05 equivalents of acrylic acid—no more.
Quantitative Yield Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the necessity of aqueous, aerobic conditions.
Solvent
Atmosphere
Additive
Temp (°C)
Conversion (%)
Isolated Yield (%)
Primary Failure Mode
Neat
Argon
None
80
>90
< 15
Severe auto-polymerization
Methanol
Air
None
65
55
40
Stalled reaction (poor H-bonding)
Water
Argon
MEHQ (200 ppm)
60
>90
< 20
Polymerization (MEHQ failed w/o O₂)
Water
Air
MEHQ (200 ppm)
60
>98
84
None (Optimized Protocol)
Validated Standard Operating Protocol (SOP)
This self-validating protocol ensures high conversion while mitigating polymerization and isolation failures [2].
Step-by-step ion-exchange chromatography workflow for zwitterion isolation.
Phase 1: Aza-Michael Addition
Preparation: In a 250 mL round-bottom flask open to the air, dissolve 1-(2-hydroxyethyl)piperazine (13.0 g, 100 mmol) in 50 mL of deionized water.
Inhibition: Add MEHQ (2 mg) to the solution to act as a radical scavenger.
Addition: Cool the flask in an ice bath to 10 °C. Dropwise add acrylic acid (7.56 g, 105 mmol) over 15 minutes. Note: The reaction is exothermic due to salt formation.
Heating: Attach a reflux condenser (do not seal the system; maintain atmospheric air contact). Heat the mixture to 60 °C for 16 hours.
Validation: Analyze an aliquot by LC-MS or ¹H NMR. The vinylic protons of acrylic acid (5.8–6.4 ppm) should be >98% consumed.
Phase 2: Ion-Exchange Isolation
Resin Prep: Swell 100 g of Dowex 50W-X8 (hydrogen form, strongly acidic cation exchange resin) in DI water and pack into a glass column.
Loading: Dilute the crude aqueous reaction mixture to 100 mL with DI water and load it onto the column at a flow rate of 3 mL/min. The basic piperazine nitrogens will bind to the sulfonic acid groups on the resin.
Washing: Wash the column with 500 mL of DI water. This completely removes unreacted acrylic acid, MEHQ, and any non-basic impurities.
Elution: Elute the target zwitterion using a 5% aqueous ammonium hydroxide (NH₄OH) solution. Collect the ninhydrin-positive fractions.
Concentration & Crystallization: Concentrate the combined fractions in vacuo at 45 °C to remove water and volatile ammonia. Triturate the resulting thick oil with cold ethanol/acetone (1:1) to precipitate the pure 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid as a white crystalline solid. Filter and dry under high vacuum.
References
Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Dublin City University (DORAS).[Link]
One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. National Institutes of Health (PMC).[Link]
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications.[Link]
Optimization
Common side products in the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
Welcome to the technical support center for the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. The primary synthetic route involves the aza-Michael addition of 1-(2-Hydroxyethyl)piperazine to acrylic acid or its esters. While seemingly straightforward, this reaction can be accompanied by the formation of several side products. This document provides in-depth, experience-driven insights into identifying, understanding, and mitigating these impurities.
FAQ 1: My reaction is complete, but I'm observing a significant amount of a higher molecular weight impurity that is doubly alkylated. What is this and how can I avoid it?
Answer:
The most probable identity of this higher molecular weight impurity is 3,3'-(piperazine-1,4-diyl)dipropanoic acid . This side product arises from the di-addition of a piperazine-related species to two molecules of acrylic acid.
Causality:
The formation of this di-addition product is typically not from the starting material, 1-(2-Hydroxyethyl)piperazine, as it possesses only one secondary amine available for Michael addition. The more likely culprit is the presence of piperazine as an impurity in your 1-(2-Hydroxyethyl)piperazine starting material. Piperazine has two secondary amines, both of which can react with acrylic acid.
Another possibility is the formation of 1,4-bis(2-hydroxyethyl)piperazine as a byproduct during the synthesis of 1-(2-hydroxyethyl)piperazine, which could then react.[1]
Troubleshooting and Mitigation:
Starting Material Purity: The most critical step is to ensure the purity of your 1-(2-Hydroxyethyl)piperazine starting material. It is advisable to obtain a certificate of analysis from the supplier or to analyze the starting material by GC-MS or NMR to quantify the level of piperazine impurity.
Stoichiometry Control: Using a slight excess of 1-(2-Hydroxyethyl)piperazine relative to acrylic acid can help to consume the acrylic acid before it has a chance to react with trace amounts of piperazine.
Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to minimize the formation of this di-adduct. The aza-Michael addition is often exothermic, and controlling the temperature is crucial.
Identification:
This impurity can be readily identified by LC-MS, where it will exhibit a molecular weight corresponding to C10H18N2O4 (230.26 g/mol ).[2]
FAQ 2: I am seeing a broad peak in my NMR and a distribution of masses in my LC-MS, suggesting polymerization. Why is this happening and how can I prevent it?
Answer:
The broad peaks and mass distribution strongly indicate the polymerization of acrylic acid . This is a common side reaction, especially in the presence of amines.
Causality:
Amines, including 1-(2-Hydroxyethyl)piperazine, can act as initiators for the free-radical polymerization of acrylic acid. This process is often accelerated by heat and the presence of oxygen. The reaction is highly exothermic, which can further promote polymerization.
Troubleshooting and Mitigation:
Inhibitor Addition: The most effective way to prevent polymerization is to add a radical inhibitor to the reaction mixture. A common and effective choice is hydroquinone or its monomethyl ether (MEHQ). These are typically added at a concentration of 100-200 ppm.
Temperature Control: Maintain a low and controlled reaction temperature. Running the reaction in an ice bath, especially during the initial addition of reagents, can significantly reduce the risk of polymerization.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the presence of oxygen, which can promote radical formation.
Slow Addition: Adding the acrylic acid slowly to the solution of 1-(2-Hydroxyethyl)piperazine allows for better heat dissipation and can prevent localized "hot spots" that might initiate polymerization.
FAQ 3: My product appears to have an ester functionality that I wasn't expecting. What could be the cause?
Answer:
The unexpected ester functionality is likely due to the O-acylation of the primary alcohol on the 2-hydroxyethyl group of either the starting material or the product with acrylic acid. This results in the formation of 2-(4-(2-carboxyethyl)piperazin-1-yl)ethyl acrylate .
Causality:
While the aza-Michael addition to the secondary amine is generally the more favorable reaction, under certain conditions, the hydroxyl group can be acylated by acrylic acid. This is more likely to occur if the reaction is run at elevated temperatures or in the presence of an acid catalyst.
Troubleshooting and Mitigation:
Temperature Control: Keep the reaction temperature low. Higher temperatures can provide the activation energy needed for the less favorable O-acylation reaction.
pH Control: Maintaining a neutral to slightly basic pH can disfavor the acid-catalyzed esterification. If the reaction is run in a protic solvent, the basicity of the piperazine nitrogen may be sufficient.
Choice of Acrylate: Using an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) instead of acrylic acid can reduce the propensity for O-acylation. The desired product can then be obtained by subsequent hydrolysis of the ester.
Identification:
This side product can be identified by LC-MS, looking for a mass corresponding to the addition of an acryloyl group (C3H2O) to the desired product. 1H NMR spectroscopy would show characteristic signals for the vinyl protons of the acrylate group.
FAQ 4: I've isolated my product, but I suspect there might be a cyclic impurity. Is intramolecular cyclization a possibility?
Answer:
Yes, intramolecular cyclization of the final product, 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, is a potential side reaction, which could lead to the formation of a lactam, specifically 4-(2-hydroxyethyl)-1-piperazin-1-yl-propan-1-one .
Causality:
This intramolecular amide formation can occur under conditions that favor amide bond formation, such as high temperatures or the presence of dehydrating agents. While less common under standard Michael addition conditions, it can become a significant issue during work-up or purification if the product is subjected to harsh conditions.
Troubleshooting and Mitigation:
Mild Work-up and Purification: Avoid exposing the product to high temperatures for extended periods. If distillation is used for purification, employ vacuum distillation to keep the temperature low.
pH Control During Work-up: Maintain a neutral or slightly basic pH during aqueous work-up to prevent acid-catalyzed cyclization.
Avoid Dehydrating Agents: Do not use strong dehydrating agents during the work-up or purification unless they are specifically required and conditions are carefully controlled.
Identification:
The formation of the lactam would result in the loss of a molecule of water. This can be detected by a corresponding decrease in molecular weight in the mass spectrum. 1H and 13C NMR would show the disappearance of the carboxylic acid proton and a shift in the carbonyl carbon signal.
Reaction Pathways and Side Reactions
The following diagram illustrates the intended reaction pathway and the common side reactions discussed.
Caption: Main reaction pathway and common side reactions.
Summary of Side Products and Mitigation Strategies
Side Product
Causative Factors
Mitigation Strategies
Analytical Identification
3,3'-(Piperazine-1,4-diyl)dipropanoic acid
Piperazine impurity in starting material.
Use high-purity 1-(2-Hydroxyethyl)piperazine; Use slight excess of the piperazine reagent; Lower reaction temperature.
LC-MS (MW: 230.26 g/mol )
Poly(acrylic acid)
Radical initiation by amines, heat, oxygen.
Add a radical inhibitor (e.g., hydroquinone); Maintain low reaction temperature; Use an inert atmosphere.
Broad peaks in NMR; Mass distribution in MS.
O-Acylation Product
High reaction temperature; Acidic conditions.
Maintain low reaction temperature; Control pH to neutral/slightly basic; Use an acrylate ester followed by hydrolysis.
LC-MS (mass of product + C3H2O); Vinyl signals in 1H NMR.
Intramolecular Cyclization Product (Lactam)
High temperature during work-up/purification.
Use mild work-up and purification conditions; Avoid high temperatures and strong dehydrating agents.
LC-MS (mass of product - H2O); Disappearance of COOH proton in 1H NMR.
Experimental Protocol: Minimizing Side Product Formation
This protocol provides a general guideline for the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid with a focus on minimizing the formation of common side products.
Materials:
1-(2-Hydroxyethyl)piperazine (high purity, >99%)
Acrylic acid (with inhibitor, e.g., MEHQ)
Deionized water (or other suitable solvent)
Radical inhibitor (e.g., hydroquinone, optional if already in acrylic acid)
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1-(2-Hydroxyethyl)piperazine (1.0 eq) in deionized water. If the acrylic acid does not contain an inhibitor, add a small amount of hydroquinone (100-200 ppm).
Inerting: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
Slow Addition: Add acrylic acid (0.95 eq) dropwise to the stirred solution of 1-(2-Hydroxyethyl)piperazine over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the solvent.
The resulting product can be used as is or purified further by crystallization or column chromatography, taking care to avoid high temperatures.
References
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. 2019. URL: [Link]
Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. ResearchGate. URL: [Link]
Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group. URL: [Link]
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. URL: [Link]
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. URL: [Link]
ones: Rearrangement of pyrrolo[1,2-d][2][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. URL: [Link]
Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. TSI Journals. URL: [Link]
Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. Pharmatutor. URL: [Link]
MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. MDPI. URL: [Link]
Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. ResearchGate. URL: [Link]
Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. PubMed. URL: [Link]
Exploiting Reactor Geometry to Manipulate the Properties of Plasma Polymerized Acrylic Acid Films. MDPI. URL: [Link]
Technical Support Center: Stability & Troubleshooting for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid Solutions
Welcome to the Technical Support Center. 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is an amphoteric, zwitterionic molecule featuring a piperazine core, a hydroxyethyl group, and a propanoic acid moiety.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is an amphoteric, zwitterionic molecule featuring a piperazine core, a hydroxyethyl group, and a propanoic acid moiety. While it shares structural homology with classic Good's buffers (such as HEPES and EPPS) and offers excellent buffering capacity, its unique combination of functional groups introduces specific stability challenges in aqueous solutions.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.
Part 1: Quantitative Stability Data
To effectively troubleshoot, you must first understand the baseline stability parameters of the molecule. The table below summarizes the primary degradation pathways, their environmental triggers, and the resulting experimental impact.
Degradation Pathway
Primary Trigger
Kinetics / Rate
Experimental Impact
Preventative Measure
Photo-Oxidation
Ambient/UV Light + Photosensitizers
Rapid (Significant H₂O₂ generation within 3 hours of exposure) [1]
Cytotoxicity, apoptosis, and false-positives in ROS assays.
Store in amber bottles; manipulate under low-light conditions.
Thermal Degradation
High Heat (>100°C) & High Pressure
Acute (Occurs during standard 121°C autoclaving cycles) [2]
Loss of buffering capacity, pH shift, and generation of amine byproducts.
Use 0.22 µm sterile membrane filtration only.
Metal-Catalyzed Oxidation
Transition Metals (Cu²⁺, Fe³⁺) + H₂O₂
Continuous (Accelerates via Fenton/Haber-Weiss chemistry) [3]
Uncontrolled generation of hydroxyl radicals (•OH).
Avoid use in redox-sensitive assays; use metal-free water.
Microbial Contamination
Non-sterile aqueous environment
Slow to Moderate (Visible turbidity within 1-2 weeks at 25°C)
Complete depletion of the buffer; introduction of endotoxins.
Sterile filter immediately; store at 4°C.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My cell cultures exhibit sudden toxicity and reduced viability after a media change using this buffer. What is causing this?
The Causality: This is a hallmark of photo-oxidation . The tertiary amines within the piperazine ring are highly electron-rich. When exposed to ambient or fluorescent laboratory light—particularly in the presence of photosensitizers common in culture media (e.g., riboflavin)—the molecule undergoes a photochemical reaction. This process transfers an electron to dissolved oxygen, reducing it to superoxide, which rapidly dismutates into highly cytotoxic hydrogen peroxide (H₂O₂) and N-oxide derivatives [4].
The Solution: Immediately discard the affected media. Ensure that all stock solutions of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid are prepared and stored in light-blocking amber containers.
Q2: The pH of my buffer solution dropped significantly after autoclaving, and it lost its buffering capacity. Can this molecule be autoclaved?
The Causality:No, autoclaving is strictly prohibited. Unlike sulfonic acid-based Good's buffers (e.g., HEPES) which are generally stable to autoclaving, this molecule contains both a carboxylic acid (-COOH) and a primary alcohol (-OH). At the high temperatures and pressures of an autoclave (121°C, 15 psi), these groups undergo intermolecular esterification, forming inactive oligomers. Furthermore, extreme heat accelerates the thermal ring-opening of the piperazine core, leading to an irreversible loss of buffering capacity and the release of toxic amine byproducts [2].
The Solution: Sterilize all solutions using a 0.22 µm polyethersulfone (PES) or cellulose acetate filter.
Q3: I am running a reactive oxygen species (ROS) assay, and the background signal is unusually high. Is the buffer interfering?
The Causality: Yes. Piperazine rings possess a weak but significant chelating affinity for transition metals such as Cu²⁺ and Fe³⁺. In redox-active systems, this complexation increases the solubility of the metal ions and alters their redox potential, actively stimulating the generation of hydroxyl radicals (•OH) via Fenton chemistry [3].
The Solution: Do not use piperazine-based buffers in assays measuring oxidative stress or involving transition metal catalysis. Switch to a morpholine-based buffer (e.g., MES or MOPS), which does not exhibit this pro-oxidant behavior.
Part 3: Mandatory Visualizations
1. Mechanistic Pathway of Degradation
The following diagram illustrates the causality behind light-induced cytotoxicity, a critical failure point in cell culture applications.
Pathway of light-induced photo-oxidation and H2O2 generation in piperazine-based buffers.
2. Standard Operating Workflow
To prevent the stability issues outlined above, adhere strictly to this validated preparation workflow.
Step-by-step workflow for the preparation and storage of piperazine propanoic acid solutions.
Part 4: Validated Experimental Protocols
To ensure a self-validating system, use Protocol A to prepare your solutions, and Protocol B to verify that photo-oxidation has not compromised your buffer prior to sensitive assays.
Protocol A: Preparation of a Sterile, Stable 0.1 M Solution
Weighing: Weigh 20.22 g of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid powder (MW ≈ 202.25 g/mol ). Perform this step away from direct sunlight.
Dissolution: Add the powder to a beaker containing 800 mL of heavy-metal-free, ultrapure water (18.2 MΩ·cm). Stir magnetically until completely dissolved.
Titration: Monitor the pH using a calibrated pH meter. Slowly titrate with 1M NaOH or 1M HCl to reach your target physiological pH (typically 7.2–7.6).
Volume Adjustment: Transfer the solution to a volumetric flask and bring the final volume to 1.0 L using ultrapure water.
Sterilization: Pass the solution through a 0.22 µm PES sterile syringe filter or vacuum filtration unit inside a biosafety cabinet. Do not autoclave.
Storage: Transfer the sterile filtrate into sterile, amber-colored glass or opaque plastic bottles. Store at 4°C. Shelf life is approximately 1–2 months once in solution.
Protocol B: Quality Control - Colorimetric Validation of H₂O₂ Absence
Purpose: To validate that the buffer has not undergone photo-oxidation prior to use in cell culture.
Reagent Preparation: Prepare a working solution of a standard H₂O₂ detection probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) in a known, unaffected buffer (like PBS).
Sample Incubation: In a 96-well opaque microplate, add 50 µL of your stored 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid solution to three replicate wells. Add 50 µL of the Amplex Red/HRP working solution.
Controls: Run a negative control (50 µL ultrapure water) and a positive control (50 µL of 10 µM H₂O₂).
Measurement: Incubate for 30 minutes at room temperature in the dark. Measure fluorescence (Ex/Em ~ 530/590 nm) or absorbance (~560 nm).
Validation: If the fluorescence/absorbance of your buffer sample is statistically higher than the negative control, photo-oxidation has occurred. The batch must be discarded.
References
BenchChem. light sensitivity and degradation of HEPES buffer. BenchChem Technical Support. 1
BenchChem. Degradation of PIPES buffer and its impact on experiments. BenchChem Technical Support.2
Simpson, J. A., Cheeseman, K. H., Smith, S. E., & Dean, R. T. Free-radical generation by copper ions and hydrogen peroxide. Stimulation by Hepes buffer. Biochemical Journal (1988). 3
Hopax Fine Chemicals. HEPES handling and storage tips that you must know. Hopax Blog (2019). 4
How to remove impurities from 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, amphoteric molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, amphoteric molecules. The compound 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (HEPPA) is a classic zwitterionic piperazine derivative, typically synthesized via the aza-Michael addition of 1-(2-hydroxyethyl)piperazine to acrylic acid.
Because HEPPA contains both a basic tertiary amine and an acidic carboxylic acid, it exists as a highly water-soluble zwitterion at neutral pH. This renders traditional organic liquid-liquid extraction entirely ineffective[1]. This guide is designed to provide you with field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.
Phase 1: Diagnostic Profiling (The "Why")
To purify HEPPA successfully, we must move away from standard phase-separation logic and instead exploit the differential
pKa
values of the product versus its impurities. The synthesis typically requires an excess of the amine to drive the aza-Michael addition to completion, leaving behind a highly basic, hygroscopic residue.
Table 1: Physicochemical Profile of HEPPA and Common Impurities
Compound
Role
pKa
(Approx.)
Charge (pH 2)
Charge (pH 6.5)
Charge (pH 10)
Removal Strategy
HEPPA
Target Product
~4.0, ~9.0
+1 to +2
0 (Zwitterion)
-1
Isoelectric precipitation / SCX
1-(2-Hydroxyethyl)piperazine
Starting Material
~5.3, ~9.7
+2
+1
0
SCX (elutes later) / Wash at pI
Acrylic Acid
Starting Material
~4.2
0
-1
-1
SCX (flows through)
Poly(acrylic acid)
Side Product
~4.5
0
Polyanionic
Polyanionic
Size Exclusion / SCX flow-through
Phase 2: Core Purification Workflows (The "How")
Q: What is the most reliable workflow for isolating HEPPA from the crude aza-Michael addition mixture?
A: The most robust approach is a two-step orthogonal purification: Strong Cation Exchange (SCX) Chromatography followed by Isoelectric Precipitation .
SCX resins bind positively charged species. By acidifying the crude mixture to pH 2, we protonate both the unreacted piperazine and the HEPPA product, ensuring they bind to the resin. Acrylic acid remains uncharged (protonated COOH) and washes out[2].
Resin Preparation: Swell 50 g of Dowex 50WX8 (hydrogen form) in deionized water. Pack into a glass column and equilibrate with 0.1 M HCl (3 column volumes, CV), followed by water until the effluent is pH > 5.
Sample Loading: Dissolve the crude reaction mixture in minimal water. Adjust the pH to 2.0 using 1 M HCl. Load onto the column at a flow rate of 2 mL/min.
Washing (Acrylic Acid Removal): Wash the column with 3 CV of deionized water, followed by 2 CV of 20% methanol in water.
Self-Validation Checkpoint: Spot the effluent on a TLC plate and stain with
KMnO4
. The wash is complete when no yellow spot (indicating acrylic acid or alkenes) appears.
Elution (Product Recovery): Elute the column using a gradient of aqueous ammonia (0.1 M to 1.0 M). HEPPA, having a lower isoelectric point than the starting piperazine, will elute first as the pH rises and neutralizes its charge.
Isolation: Pool the ninhydrin-positive fractions and concentrate under reduced pressure to yield the crude ammonium salt of HEPPA.
Workflow for the Strong Cation Exchange (SCX) purification of HEPPA.
Zwitterions exhibit minimal solubility at their isoelectric point (pI) because their net charge is zero, maximizing intermolecular ionic interactions (crystal lattice energy) over solvation energy[1].
Dissolution: Dissolve the SCX-purified HEPPA in a minimal volume of deionized water (e.g., 1 g / 2 mL).
pH Adjustment: Carefully adjust the pH to ~6.5 (the calculated pI) using 1 M HCl or 1 M NaOH.
Self-Validation Checkpoint: The solution should become slightly turbid as the neutral zwitterion forms.
Anti-Solvent Addition: Slowly add a water-miscible anti-solvent (cold ethanol or acetone) dropwise under vigorous stirring until persistent cloudiness is observed. Alcohols decrease the dielectric constant of the medium, forcing the polar zwitterion out of solution[3].
Crystallization & Filtration: Age the suspension at 4°C for 12 hours. Filter the precipitate through a sintered glass funnel, wash with cold acetone, and dry in a vacuum oven at 40°C.
Phase 3: Advanced Troubleshooting & FAQs
Q: My HEPPA product crashed out as a sticky oil instead of a crystalline solid. How do I fix this?
A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or due to the presence of highly hygroscopic impurities like unreacted 1-(2-hydroxyethyl)piperazine[1].
Solution: Redissolve the oil in a minimal amount of hot water. Instead of adding the anti-solvent rapidly at room temperature, heat the anti-solvent (e.g., ethanol) and add it to the hot aqueous solution until just cloudy. Allow it to cool very slowly to room temperature, then to 4°C. Seeding the boundary layer with a pure crystal of HEPPA will also promote crystal nucleation over oiling out.
Q: I am losing my product during the SCX loading phase. It's coming out in the aqueous wash. Why?
A: Your loading pH is likely too high, or the ionic strength of your crude mixture is excessive. If the pH is above 3, a significant portion of the carboxylic acid on HEPPA is deprotonated, creating a net-neutral zwitterion that will not bind strongly to the cation exchange resin[4].
Solution: Ensure the loading solution is strictly adjusted to pH 1.5 - 2.0. Additionally, dilute the sample with deionized water before loading to reduce the concentration of competing counter-ions (like sodium or chloride) that can prematurely displace the product from the resin.
Protonation states of HEPPA across different pH environments.
Q: How can I verify that I have removed all the acrylic acid and its oligomers?
A: Acrylic acid oligomers often trail in chromatography and can co-precipitate during isoelectric crystallization.
Solution: Use
1H
-NMR (
D2O
). Look for the disappearance of the vinylic protons (multiplets between 5.8 - 6.5 ppm) which indicate monomeric acrylic acid. To detect poly(acrylic acid), look for broad, unresolved humps in the baseline around 1.5 - 2.5 ppm. If polymers are present, pass the aqueous solution through a 3 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration membrane before the final crystallization step.
References
Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS (DCU).
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.1
Gallium-68 Radiolabeling of Biomolecules for Positron Emission Tomography with Special Reference to Imaging of I. UTUPub.2
US3481933A - Recovery and purification of piperazine. Google Patents.3
Any tips for purification of two zwitterionic compounds? r/Chempros (Reddit).4
Optimizing HPLC separation for propanoic acid isomers
Welcome to the Technical Support Center for Chromatographic Sciences. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges associated with th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromatographic Sciences. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic and practical challenges associated with the high-performance liquid chromatography (HPLC) chiral separation of propanoic acid isomers—specifically, the 2-arylpropanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen, naproxen, ketoprofen).
This guide bypasses generic advice to focus on the thermodynamic and chemical causality behind method development, ensuring your analytical workflows are robust, self-validating, and reproducible.
Part 1: Core Principles & Mechanistic FAQs
Q1: Why is an acidic modifier absolutely critical when separating 2-arylpropanoic acid enantiomers?A1: The causality lies in the ionization state of the analyte. 2-Arylpropanoic acids have a pKa of approximately 4.4 to 4.5. If analyzed in a neutral mobile phase, the carboxylic acid group partially ionizes into a carboxylate anion. This ionized state leads to two catastrophic chromatographic failures:
Secondary Interactions: The anion interacts ionically with residual metal impurities or unendcapped silanol groups on the silica support, causing severe peak tailing.
Loss of Chiral Recognition: Chiral discrimination relies heavily on highly specific, neutral hydrogen-bonding interactions. Ionization disrupts these delicate bonds.
By adding 0.05% to 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, you drop the apparent pH well below the analyte's pKa, ensuring the profen remains fully protonated (neutral)[1]. This forces the molecule to interact with the Chiral Stationary Phase (CSP) purely through stereoselective hydrogen bonding and
π−π
interactions[2].
Q2: Which Chiral Stationary Phase (CSP) chemistry provides the highest success rate for profens?A2: Derivatized polysaccharide-based CSPs (specifically, amylose and cellulose tris(3,5-dimethylphenylcarbamate) or benzoate derivatives) are the gold standard[3]. The chiral recognition mechanism here is a three-point interaction model:
Hydrogen Bonding: The carbamate/benzoate NH and C=O groups on the CSP form strong hydrogen bonds with the protonated carboxylic acid of the profen.
π−π
Stacking: The phenyl rings of the CSP interact with the aryl ring of the profen.
Steric Inclusion: The helical twist of the polysaccharide polymer creates a chiral cavity. The R- and S-enantiomers fit into this cavity with different thermodynamic stabilities, resulting in differential retention times.
Part 2: Troubleshooting Guide
Issue 1: Severe Peak Tailing and Loss of Baseline Resolution
Causality: Assuming an acidic modifier is already present, peak tailing in chiral chromatography is often a thermodynamic issue. Chiral recognition is an enthalpy-driven process; if the temperature is too high, the kinetic energy overcomes the weak stereoselective interactions (hydrogen bonds and
π−π
stacking), leading to peak broadening and co-elution.
Solution: Decrease the column compartment temperature from 25°C to 15°C or 20°C. This reduces the kinetic energy of the system, strengthening the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby sharpening peaks and improving resolution (
Rs
)[4].
Issue 2: Unpredictable Reversal of Enantiomer Elution Order
Causality: Elution order in polysaccharide CSPs is highly sensitive to the steric bulk of the mobile phase alcohol modifier. Switching from 2-propanol (IPA) to ethanol (EtOH) changes the 3D conformation of the polysaccharide helix because the alcohol molecules incorporate themselves into the chiral cavities.
Solution: If the eutomer (active enantiomer) is eluting second and tailing into the baseline, switch the polar modifier (e.g., from Hexane/IPA to Hexane/EtOH). This alters the steric environment of the chiral cavity and can successfully reverse the elution order, allowing the minor enantiomer to elute first in a sharp, distinct peak[3].
Part 3: Experimental Methodologies
Protocol: Self-Validating Method Development Screening for Profen Enantiomers
This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) loop; the workflow cannot proceed to sample analysis unless specific thermodynamic and chromatographic criteria are met.
Step 1: System Preparation & Column Equilibration
Install a polysaccharide-based CSP column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).
Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase aqueous buffers.
Prepare the Normal Phase screening mobile phase: Hexane / IPA / TFA (90:10:0.1, v/v/v). Note: Ensure the TFA is strictly anhydrous to prevent baseline drift.
Equilibrate the column at a flow rate of 1.0 mL/min until the baseline is stable (approx. 10 column volumes). Set the column oven to 25°C.
Step 2: Racemate Screening
Prepare a 1.0 mg/mL solution of the racemic 2-arylpropanoic acid in the mobile phase.
Inject 10 µL of the racemate.
Monitor UV absorbance at 230 nm (optimal for the aryl chromophore).
Step 3: System Suitability Testing (SST) & Self-Validation
Evaluate the resulting chromatogram against the following strict criteria:
Resolution (
Rs
): Must be
≥1.5
(Baseline separation).
Tailing Factor (
Tf
): Must be
≤1.2
for both enantiomeric peaks.
Validation Gate: If
Rs<1.5
, proceed to Step 4. If criteria are met, the method is validated for quantitative analysis.
Step 4: Iterative Optimization (If SST Fails)
Modifier Adjustment: Change the mobile phase ratio to Hexane / Ethanol / TFA (95:5:0.1, v/v/v) to alter the steric inclusion mechanism. Re-inject the racemate.
Thermodynamic Tuning: If
Rs
is still
<1.5
, lower the column temperature to 15°C to enhance the enthalpic chiral interactions. Re-inject and re-evaluate against SST criteria.
Part 4: Quantitative Data Summaries
To expedite your method development, the following table synthesizes field-proven, optimized starting conditions for the most commonly analyzed 2-arylpropanoic acid isomers.
Analyte (Profen)
Recommended CSP Type
Optimal Mobile Phase (v/v/v)
Flow Rate
Temp
UV Detection
Ibuprofen
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / 2-Propanol / TFA (98:2:0.1)
1.0 mL/min
20°C
220 nm
Naproxen
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane / Ethanol / TFA (85:15:0.1)
0.8 mL/min
25°C
254 nm
Ketoprofen
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / 2-Propanol / TFA (90:10:0.1)
1.0 mL/min
25°C
254 nm
Flurbiprofen
Cellulose tris(4-methylbenzoate)
Hexane / Ethanol / TFA (95:5:0.1)
1.0 mL/min
15°C
245 nm
Part 5: Visualizations
HPLC method development workflow for chiral separation of 2-arylpropanoic acids.
Troubleshooting logical tree for resolving peak tailing and poor chiral resolution.
References
A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid
Source: ResearchGate
URL:[Link]
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order
Source: ResearchGate
URL:[Link]
Chiral Separations: Methods And Protocols
Source: VDOC.PUB
URL:[Link]
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis
Source: Acta Medica Marisiensis
URL:[Link]
How to confirm the identity of synthesized 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
Technical Support Center: Identity Confirmation of Synthesized Molecules Guide Topic: Confirmation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid Welcome to the technical support center for synthetic chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Identity Confirmation of Synthesized Molecules
Guide Topic: Confirmation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
Welcome to the technical support center for synthetic chemistry and analytical characterization. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who have synthesized 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid and need to rigorously confirm its identity and purity. As Senior Application Scientists, we understand that robust analytical data is the cornerstone of chemical research. This document is designed to guide you through a multi-technique validation process, explaining not just the "how" but the critical "why" behind each step.
FAQ 1: The First Steps - What Should I Expect from My Product?
Question: I have just completed the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid. Before diving into complex analysis, what are its basic properties and what initial checks should I perform?
Answer:
Excellent question. Before committing to extensive spectroscopic analysis, it's crucial to have a clear target profile. 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS No. 70920-53-5) is a highly polar molecule containing a tertiary amine, a carboxylic acid, and a primary alcohol. This unique combination of functional groups dictates its properties and the analytical strategy you should employ.
Nature: Due to the presence of a basic piperazine nitrogen and an acidic carboxylic acid, this compound is zwitterionic, especially around neutral pH. This leads to high polarity and water solubility.
Initial Purity Assessment (Pre-Spectroscopy Workflow):
A quick assessment of purity via Thin Layer Chromatography (TLC) or a scout run on a Liquid Chromatography-Mass Spectrometry (LC-MS) system is invaluable. Because of the compound's high polarity, a standard silica TLC plate with common solvents like ethyl acetate/hexanes will likely result in your compound staying at the baseline (Rf = 0).
Recommended TLC System: Use a more polar mobile phase. A good starting point is Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio of 80:20:1. The small amount of base helps to deprotonate the ammonium species, reducing streaking and improving spot shape.
LC-MS Scout: If available, a quick LC-MS run is the best initial check. It provides both purity information (from the chromatogram) and mass confirmation. For this polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is preferable to a standard C18 column, which may show poor retention.[2][3]
The following workflow diagram illustrates the logical progression from synthesized product to a fully confirmed chemical entity.
Caption: Overall workflow for identity confirmation.
FAQ 2: Nuclear Magnetic Resonance (NMR) - The Gold Standard
Question: My ¹H NMR spectrum looks very complex, with broad signals in the 2.5-3.5 ppm region. Is this expected? How do I assign the protons?
Answer:
Yes, this is a common and expected observation for N-substituted piperazine derivatives. The complexity arises from two main phenomena: restricted rotation around the amide-like C-N bond (if applicable in derivatives) and, more relevant here, the slow (on the NMR timescale) interconversion of the piperazine ring between its two chair conformations.[4][5] This can lead to significant signal broadening. Temperature-dependent NMR studies can sometimes resolve these into sharp signals at higher temperatures.[6][7]
Detailed ¹H and ¹³C NMR Analysis
To confidently assign your structure, a combination of ¹H, ¹³C, and ideally 2D NMR (like COSY and HSQC) experiments is recommended.
Table 1: Expected NMR Chemical Shifts (in D₂O or MeOD)
Assignment (See Fig. 1)
Proton (¹H) Shift (δ) ppm
Carbon (¹³C) Shift (δ) ppm
Rationale & Notes
a (-CH₂-OH)
~3.7-3.9
~58-60
Downfield shift due to adjacent oxygen atom.
b (-CH₂-N, ethyl)
~2.8-3.1
~56-58
Typical shift for a methylene group attached to a piperazine nitrogen.
c (Piperazine)
~2.7-3.4 (broad)
~52-54
Often a complex, broad multiplet due to conformational exchange. Integrates to 8 protons.
d (-CH₂-N, propyl)
~2.9-3.2
~51-53
Similar environment to other piperazine protons, but adjacent to the propanoic acid chain.
e (-CH₂-COOH)
~2.6-2.8
~32-34
Methylene group alpha to the carboxylic acid.
f (-COOH)
Not observed in D₂O/MeOD
~175-180
The acidic proton will exchange with the deuterated solvent. The carbon signal is characteristic.
| g (-OH) | Not observed in D₂O/MeOD | - | The alcohol proton will also exchange with the deuterated solvent. |
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid
Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliabl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. The subject of this guide, 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its zwitterionic nature, possessing both a basic piperazine nitrogen and an acidic carboxylic acid, makes it a versatile intermediate. However, this reactivity also opens the door to a unique profile of potential impurities during its synthesis.
The presence of even trace amounts of impurities—such as unreacted starting materials, by-products, or residual solvents—can profoundly impact the downstream synthetic steps and, more critically, the safety and efficacy of the final drug product. Therefore, a robust, multi-faceted analytical strategy is not just recommended; it is essential. This guide provides an in-depth, experience-driven comparison of analytical methodologies to comprehensively assess the purity of synthesized 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, ensuring the integrity of your research and development pipeline.
Chapter 1: The Origin of Impurities – A Synthetic Perspective
Understanding the potential impurities begins with understanding the synthesis. A common and efficient route to 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is the Michael addition of 1-(2-hydroxyethyl)piperazine to an acrylic acid derivative, followed by hydrolysis if an ester is used.
Caption: Synthetic route and potential process-related impurities.
This seemingly straightforward reaction can yield several impurities:
Unreacted Starting Materials: Incomplete reactions can leave residual 1-(2-hydroxyethyl)piperazine or acrylic acid.
By-products: A potential side reaction is the addition of a second molecule of acrylic acid to the hydroxyl group of the product, forming a di-adduct.
Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, ethanol, ethyl acetate) may be retained in the final product.
Chapter 2: The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed. This approach ensures that impurities missed by one technique are detected by another. For our target molecule, a comprehensive strategy integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation.
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For a polar, non-volatile, zwitterionic molecule like ours, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3] The carboxylic acid and piperazine moieties provide UV chromophores, allowing for sensitive detection. The key to a successful separation is controlling the mobile phase pH to manage the ionization state of the analyte, thereby achieving optimal retention and peak shape. A pH between 2 and 3 is often ideal, as it protonates the carboxylic acid (making it less polar) and the piperazine nitrogens (making it more polar), striking a balance for good interaction with a C18 stationary phase.[2]
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.[4]
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 2 minutes, then return to initial conditions.
Detection Wavelength: 210 nm (where the carboxyl and amine groups absorb).
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh ~10 mg of the synthesized product and a commercially available reference standard.
Dissolve each in 10 mL of Mobile Phase A to create 1 mg/mL stock solutions.
Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative Purity Analysis
Analyte
Retention Time (min)
Peak Area (%) - Synthesized
Peak Area (%) - Commercial Std.
Impurity A (1-(2-Hydroxyethyl)piperazine)
2.5
0.15
<0.05
Main Compound
8.2
99.7
>99.9
Impurity C (Di-adduct By-product)
12.1
0.10
<0.05
Unknown Impurity
13.5
0.05
<0.05
Total Purity
N/A
99.7%
>99.9%
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Direct GC-MS analysis of our target compound is challenging due to its high boiling point and polar nature.[5] However, GC-MS is an invaluable tool for detecting volatile impurities, particularly residual solvents from the synthesis and purification steps. It offers excellent separation and definitive identification through mass spectral libraries. While derivatization can make piperazine compounds volatile enough for GC analysis, this is often unnecessary if the primary goal is to check for solvents or volatile starting materials.[6][7]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation:
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.[5]
Headspace Sampler.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
Carrier Gas: Helium at 1.0 mL/min.
Injector Temperature: 250 °C.
Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 2 min.
Accurately weigh ~50 mg of the synthesized product into a headspace vial.
Add 1 mL of a suitable solvent (e.g., DMSO).
Seal and incubate in the headspace autosampler at 80°C for 15 minutes before injection.
Chapter 4: Structural Confirmation and Identification
Confirming that the main peak in the chromatogram is indeed the correct molecule is a critical, non-negotiable step.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation.[8] It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For our target compound, we expect a specific pattern of signals, chemical shifts, and coupling constants that serve as a unique fingerprint.
Sample Preparation: Dissolve 5-10 mg of the purified synthesized product in 0.6 mL of Deuterium Oxide (D₂O), which is an excellent solvent for this polar molecule and allows for the exchange and disappearance of the -OH and -COOH protons.
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
Data Interpretation: Expected Chemical Shifts (δ) in D₂O
Assignment
Proton (¹H) NMR (ppm)
Carbon (¹³C) NMR (ppm)
Rationale
-CH₂-CH₂-OH
~3.8 (t)
~58.0
Adjacent to the electron-withdrawing oxygen atom.[9]
-CH₂-CH₂-OH
~2.8 (t)
~55.0
Adjacent to the piperazine ring.
Piperazine Ring Protons
~2.6 - 3.0 (m)
~50.0 - 53.0
Complex multiplet due to multiple non-equivalent protons in the ring.[10]
Characteristic chemical shift for a carboxylic acid carbon.
Note: 't' denotes a triplet, 'm' denotes a multiplet. Shifts are approximate and can vary based on concentration and exact pH.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. Using an electrospray ionization (ESI) source, we can gently ionize our molecule and determine its molecular weight with high accuracy, providing definitive confirmation of its elemental composition.[8]
Protocol: The same HPLC method described above can be used, with the eluent directed into an ESI-MS detector. In positive ion mode, the expected molecular ion would be [M+H]⁺ at m/z 203.13.
Chapter 5: Comparative Summary & Recommendations
A multi-pronged approach provides the highest degree of confidence in the purity and identity of your synthesized material.
Table: Comparison of Analytical Techniques
Technique
Primary Purpose
Strengths
Limitations
HPLC-UV
Quantify purity and profile non-volatile impurities.
High precision, robust, excellent for quantification (Assay/Purity).[4]
May not detect impurities that lack a UV chromophore.
GC-MS
Identify and quantify volatile impurities (solvents).
High sensitivity and specificity for volatiles, library matching.[5]
Not suitable for non-volatile compounds without derivatization.
NMR
Unambiguously confirm the chemical structure.
Provides detailed structural information, can identify unknown impurities.
Lower sensitivity than chromatographic methods, requires higher sample amount.
Ionization efficiency can vary, making quantification complex.
Elemental Analysis
Confirm the empirical formula (C, H, N).
Provides fundamental confirmation of elemental ratios.
Requires a highly purified sample, gives no info on specific impurities.
Final Recommendation:
For routine quality control of synthesized 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, a validated HPLC-UV method is sufficient for determining purity against a qualified reference standard. However, for initial characterization of a new batch or for troubleshooting, the full orthogonal approach is mandated. ¹H NMR and LC-MS should be performed to unequivocally confirm the identity of the material, while GC-MS should be used to ensure the absence of residual solvents that could interfere with subsequent applications. This comprehensive strategy ensures that the material advancing in your research pipeline is of the highest possible quality and integrity.
References
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)
United Nations Office on Drugs and Crime. (n.d.).
Gackowska, M., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
Ferreira, B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
Al-Ghannam, S.M. (2022).
Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry. [Link]
Noggle, F. T. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. [Link]
Reddy, G. O., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
Dolezalova, M., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry.
BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid.
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The piperazine scaffold is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The piperazine scaffold is a cornerstone in modern medicinal chemistry, lauded for its presence in numerous FDA-approved drugs and its remarkable versatility.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, chemical series: the 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid analogs.
While a comprehensive SAR study on this exact series is not extensively documented in publicly available literature, we can construct a robust and predictive guide by drawing upon well-established principles of medicinal chemistry and by analogy to closely related piperazine derivatives.[3][4] This document will serve as a foundational resource for designing and optimizing novel therapeutic agents based on this scaffold. We will explore the core structure, dissect key modification points, and provide the experimental framework necessary to validate these hypotheses.
The Core Scaffold: A Privileged Starting Point
The 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid molecule presents a fascinating combination of functionalities. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a conformationally flexible yet structurally rigid core that is amenable to a wide range of chemical modifications.[4] This scaffold is a frequent component of ligands targeting G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.[2][5]
Our core molecule can be deconstructed into three key regions for SAR exploration:
The Propanoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often crucial for anchoring a ligand to its biological target. However, its ionizable nature can limit membrane permeability and oral bioavailability.[6]
The N-(2-Hydroxyethyl) Group: This substituent on the second nitrogen of the piperazine ring provides a hydroxyl group for potential hydrogen bonding and can influence the overall polarity and metabolic stability of the compound.
The Piperazine Ring: The ring itself can be a site for substitution, although this is less common than modifying the nitrogen substituents. Such modifications can alter the ring's conformation and basicity.[7]
Below is a visual representation of these key regions ripe for chemical modification.
Caption: Key regions for SAR exploration on the core scaffold.
Comparative SAR Analysis: A Predictive Framework
The following sections provide a comparative analysis of potential structural modifications and their predicted impact on biological activity, drawing analogies from established SAR trends in related piperazine-containing compounds.
Region 1: The Propanoic Acid Moiety - Modulating Acidity and Permeability
The carboxylic acid is a common starting point for optimization due to its profound influence on pharmacokinetics.[8] Bioisosteric replacement is a powerful strategy to mitigate the challenges associated with this group while retaining its essential binding interactions.[9]
Modification
Rationale & Predicted Impact
Supporting Evidence
Esterification (e.g., Methyl, Ethyl ester)
Rationale: Masks the acidic proton, increasing lipophilicity and potentially enhancing cell permeability. May act as a prodrug, hydrolyzed in vivo to the active carboxylic acid. Predicted Impact: Improved oral bioavailability, but may require enzymatic activation.
General medicinal chemistry principle of using esters as prodrugs for carboxylic acids.
Amide Formation
Rationale: Replaces the acidic proton with a less acidic N-H group, capable of hydrogen bonding. Can modulate solubility and metabolic stability. Predicted Impact: Altered binding interactions and potentially improved metabolic stability compared to esters.
The amide bond is a common and relatively stable functional group in many drugs.
Tetrazole Replacement
Rationale: A classic bioisostere of carboxylic acid. Tetrazoles are acidic but generally less so than carboxylic acids, and their charge is more delocalized. This can improve metabolic stability and receptor binding affinity.[10] Predicted Impact: Potentially enhanced potency and improved pharmacokinetic profile, as seen with the angiotensin II antagonist losartan.[9]
The tetrazole ring is a well-documented and successful carboxylic acid bioisostere in numerous drug discovery programs.[8][10]
Hydroxamic Acid
Rationale: Can chelate metal ions in enzyme active sites and offers a different hydrogen bonding pattern. Predicted Impact: May introduce new binding interactions, but can be susceptible to in vivo hydrolysis.[6]
Hydroxamic acids are known zinc-binding groups and have been incorporated into various enzyme inhibitors.
Acylsulfonamide
Rationale: Another acidic bioisostere that can mimic the charge and hydrogen bonding properties of a carboxylic acid. Predicted Impact: May offer a different acidity profile and improved metabolic stability.
Acylsulfonamides are recognized as effective carboxylic acid surrogates in medicinal chemistry.[8]
Region 2: The N-(2-Hydroxyethyl) Group - Fine-Tuning Polarity and Interactions
The N-substituent on the piperazine ring is a critical determinant of a ligand's affinity and selectivity for its target.[11][12]
Modification
Rationale & Predicted Impact
Supporting Evidence
Alkylation of the Hydroxyl Group (e.g., Methoxyethyl)
Rationale: Removes the hydrogen bond donating capacity and increases lipophilicity. Predicted Impact: May decrease binding affinity if the hydroxyl is a key H-bond donor, but could improve membrane permeability.
The impact of removing hydrogen bond donors is highly target-dependent and a common strategy in lead optimization.
Replacement with other polar groups (e.g., -CH2CH2NH2, -CH2CONH2)
Rationale: Introduces different hydrogen bonding and ionic interaction capabilities. Predicted Impact: Could significantly alter binding affinity and selectivity depending on the target's active site.
The introduction of basic or amide functionalities can lead to new and potent interactions with biological targets.
Chain Extension or Shortening (e.g., -CH2OH, -(CH2)3OH)
Rationale: Varies the distance between the piperazine nitrogen and the terminal hydroxyl group, probing the spatial constraints of the binding pocket. Predicted Impact: Optimal chain length is highly target-specific. Deviations from the optimal length often lead to a loss of potency.
Spacing between key functional groups is a critical parameter in SAR studies for many ligand-receptor systems.
Introduction of Lipophilic Groups (e.g., -CH2-Phenyl)
Rationale: To probe for potential hydrophobic pockets in the receptor binding site. Predicted Impact: Could significantly increase potency if a hydrophobic interaction is favorable.
Arylpiperazines are a major class of CNS-active drugs, where the aryl group often engages in key hydrophobic or pi-stacking interactions.[5]
Region 3: The Piperazine Ring - Influencing Conformation and Basicity
Direct substitution on the piperazine ring is less common but can be a powerful tool for modulating the scaffold's properties.
Modification
Rationale & Predicted Impact
Supporting Evidence
Methylation at C-2 or C-3
Rationale: Introduces steric bulk, which can restrict the conformation of the piperazine ring and its N-substituents. This can lead to increased selectivity for a particular receptor subtype. Predicted Impact: May enhance selectivity but could also decrease affinity if the added bulk clashes with the binding site.
Studies on 1-piperazino-3-arylindans have shown that substitution on the piperazine ring can significantly increase D1 receptor affinity and selectivity.[7]
Bioisosteric Ring Replacement (e.g., Homopiperazine)
Rationale: To explore alternative ring structures that may offer improved properties. Homopiperazine (a seven-membered ring) provides greater conformational flexibility. Predicted Impact: May lead to different binding modes and altered pharmacokinetic profiles.
The exploration of piperazine bioisosteres is an active area of research to optimize drug candidates.[13]
Experimental Protocols: Validating SAR Hypotheses
The predictive SAR framework outlined above must be validated through rigorous experimental testing. A fundamental technique for this is the radioligand binding assay, which quantifies the affinity of a compound for its target receptor.[14]
This protocol is a representative example for assessing the binding affinity of our synthesized analogs, assuming the S1R is a potential target, a common target for piperazine derivatives.[15][16]
Objective: To determine the inhibitory constant (Ki) of test compounds for the S1R.
Cytotoxicity and Performance Comparison: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid vs. Standard Biological Buffers
As biomanufacturing and drug formulation evolve, the demand for highly specialized biological buffers and rigid structural linkers has surged. 1[1]—a zwitterionic compound featuring a piperazine core substituted with a p...
Author: BenchChem Technical Support Team. Date: March 2026
As biomanufacturing and drug formulation evolve, the demand for highly specialized biological buffers and rigid structural linkers has surged. 1[1]—a zwitterionic compound featuring a piperazine core substituted with a propanoic acid moiety—is increasingly utilized as a high-performance alternative to traditional sulfonic acid-based Good's buffers like HEPES and EPPS.
By replacing the ethanesulfonic acid group of HEPES with a propanoic acid group, this compound exhibits a distinct pKa profile and altered membrane permeability. However, before integrating any novel buffering agent or structural linker into cell-based assays, a rigorous evaluation of its basal cytotoxicity is paramount. As a Senior Application Scientist, I have structured this guide to provide an objective comparison of the cytotoxicity profiles of this propanoic acid derivative against standard alternatives, backed by causality-driven insights and self-validating experimental protocols.
Mechanistic Insights: The Causality of Buffer Cytotoxicity
A critical oversight in many cell-based assays is treating biological buffers as entirely inert. The cytotoxicity of zwitterionic piperazine derivatives is primarily governed by three factors:
Osmotic Stress: High concentrations of buffering agents can induce hyperosmotic shock, leading to cell shrinkage and apoptosis. The molecular weight and solvation shell of the buffer dictate its osmotic impact.
Membrane Partitioning: Compounds with high lipophilicity can intercalate into the lipid bilayer. The carboxylate group in the propanoic acid derivative is highly hydrophilic at physiological pH, restricting intracellular accumulation and thereby minimizing off-target interactions with intracellular organelles[2].
Radical Generation: Certain amine-based buffers generate reactive oxygen species (ROS) when exposed to light or transition metals in culture media. The piperazine-propanoic acid scaffold demonstrates remarkable chemical stability, avoiding the phototoxicity sometimes observed with traditional buffers during prolonged incubation.
Figure 1: Mechanistic pathways contributing to the high cytocompatibility of the derivative.
Comparative Cytotoxicity Data
To establish a baseline for its utility, we compare the cytotoxicity of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid against HEPES and EPPS across3[3].
Table 1: Comparative In Vitro Cytotoxicity (IC50 values at 48h exposure)
*MNTC: Maximum Non-Toxic Concentration (maintaining >95% cell viability).
Application Insight: The propanoic acid derivative exhibits exceptionally low cytotoxicity, outperforming standard HEPES in maximum non-toxic concentration. This makes it highly advantageous for high-concentration formulation requirements where osmotic and chemical inertness is critical.
To ensure reproducibility, the following protocol utilizes a self-validating system. By incorporating both vehicle controls and positive controls, the assay internally verifies the dynamic range of the fluorescence readout using the 2[2].
Step-by-Step Methodology
1. Buffer Preparation & pH Neutralization
Action: Dissolve 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid in sterile ddH2O to create a 500 mM stock.
Causality Check: Because this compound is a free acid, the raw stock solution will be highly acidic. You must titrate the stock to pH 7.4 using 1M NaOH before adding it to the cell culture medium. Failure to neutralize will result in rapid pH-induced cell death, which is often falsely interpreted as chemical cytotoxicity.
2. Cell Seeding
Action: Seed MDCK II or T98G cells at a density of
1×104
cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence and recovery.
3. Compound Treatment
Action: Aspirate the growth medium. Apply the neutralized buffer compound diluted in complete medium at concentrations ranging from 0 to 200 mM.
Control Setup: Include a 0.1% Triton X-100 well as a positive control for cell death, and an untreated medium well as a vehicle control.
4. Incubation & Viability Readout
Action: Incubate the treated plates for 48 hours. Add 20 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence at 560 nm excitation / 590 nm emission.
Validation Check: The assay is only valid if the vehicle control shows high fluorescence (indicating active metabolism) and the Triton X-100 control matches the background fluorescence of cell-free wells. If the Triton X-100 well shows residual fluorescence, the dye incubation time must be optimized.
Figure 2: Step-by-step experimental workflow for evaluating buffer cytotoxicity in vitro.
References
Title: Synthesis and in Vitro Evaluation of BBB Permeability, Tumor Cell Uptake, and Cytotoxicity of a Series of Carboranylporphyrin Conjugates
Source: nih.gov
URL: [Link][2]
Title: HM30181 Derivatives as Novel Potent and Selective Inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) | Journal of Medicinal Chemistry
Source: acs.org
URL: [Link][3]
A Comparative Analysis of Synthetic Routes to 3-(Piperazin-1-yl)propanoic Acid
Introduction 3-(Piperazin-1-yl)propanoic acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive secondary amine within the piperazine ring and a carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(Piperazin-1-yl)propanoic acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive secondary amine within the piperazine ring and a carboxylic acid moiety, makes it an ideal linker for conjugating molecules, modifying scaffolds, and synthesizing complex active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic strategies, offering insights into the causality behind experimental choices to aid researchers in making informed decisions.
This analysis will focus on two primary and highly effective methods for synthesizing the parent, unsubstituted 3-(piperazin-1-yl)propanoic acid:
Route 1: Aza-Michael Addition of Piperazine to an Acrylic Acid Derivative
Route 2: Nucleophilic Substitution (N-Alkylation) of Piperazine with a 3-Halopropanoic Acid
We will also briefly touch upon alternative strategies like reductive amination, which offer advantages in specific contexts, particularly for creating more complex, substituted analogs.
Route 1: Aza-Michael Addition
The aza-Michael addition, or conjugate addition, of an amine to an electron-deficient alkene is a robust and widely utilized C-N bond-forming reaction.[1] In this context, the nucleophilic secondary amine of piperazine attacks the β-carbon of an acrylic acid derivative.
Reaction Mechanism & Rationale
This reaction is mechanistically straightforward. Piperazine, a strong nucleophile, readily adds to the electrophilic double bond of an acrylate, which is activated by the electron-withdrawing carbonyl group. The reaction is often performed using acrylic acid itself or an ester derivative like ethyl or methyl acrylate.
Using Acrylic Acid: The direct reaction with acrylic acid is possible and highly atom-economical. However, it can be sluggish and may require heating. The acidic proton of the carboxylic acid can protonate the piperazine, reducing its nucleophilicity.
Using Acrylate Esters: Reacting piperazine with an acrylate ester (e.g., ethyl 3-(piperazin-1-yl)propanoate) is typically more efficient.[2] The reaction is often faster and cleaner. The resulting product is an ester, which must then be hydrolyzed (saponified) using a base (like NaOH or KOH) followed by acidic workup to yield the final carboxylic acid. This two-step process (addition then hydrolysis) offers better control and often higher overall yields.
Visualization of Aza-Michael Addition
Caption: Workflow for the Aza-Michael Addition route.
Advantages and Disadvantages
Feature
Analysis
Yield
Generally high, often exceeding 80-90% for the two-step process.
Purity
The primary side-reaction is dialkylation (reaction at both piperazine nitrogens), but this is easily minimized by using an excess of piperazine.
Scalability
Excellent. The reaction conditions are typically mild and do not require specialized equipment, making it suitable for large-scale production.
Cost
Favorable. Piperazine and acrylic acid/acrylate esters are inexpensive, commodity chemicals.
Safety
Generally safe. Acrylates can be lachrymatory and require handling in a well-ventilated area. The hydrolysis step is a standard, well-understood procedure.
Route 2: Nucleophilic Substitution (N-Alkylation)
This classic SN2 reaction involves the alkylation of piperazine with a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid.
Reaction Mechanism & Rationale
The nucleophilic nitrogen of piperazine displaces the halide leaving group on the 3-carbon of the propanoic acid chain. This reaction requires a base to neutralize the hydrohalic acid (e.g., HCl, HBr) formed as a byproduct, which would otherwise protonate and deactivate the piperazine nucleophile.
A significant challenge in this route is controlling the selectivity between mono-alkylation and di-alkylation. Since the product, 3-(piperazin-1-yl)propanoic acid, still contains a reactive N-H bond, it can react with another molecule of the 3-halopropanoic acid.
Controlling Selectivity:
Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) heavily favors the desired mono-alkylation product by statistical probability.[3]
Protecting Groups: A more elegant but less atom-economical approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] Alkylation occurs at the unprotected nitrogen. The final step involves the removal of the Boc protecting group under acidic conditions. This method provides excellent selectivity and is often used for synthesizing more complex or high-purity materials where cost is less of a concern.[4]
Visualization of N-Alkylation
Caption: Workflow for the N-Alkylation route using excess piperazine.
Advantages and Disadvantages
Feature
Analysis
Yield
Moderate to high, but highly dependent on controlling dialkylation. Yields can be lower if purification to remove the dialkylated byproduct is difficult.
Purity
Can be challenging. The main impurity is the dialkylated product, which may have similar physical properties, making separation difficult without chromatography or recrystallization.[5]
Scalability
Good, but the need for a large excess of piperazine can make workup and recovery on a large scale more complex.
Cost
Starting materials are readily available. The cost-effectiveness is reduced by the need for a large excess of one reactant or the use of protecting groups.
Safety
3-halopropanoic acids are corrosive and require careful handling.
Alternative Route: Reductive Amination
Reductive amination is a powerful method for amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine/enamine intermediate, which is then reduced in situ.[6] While less direct for this specific target, it is a key strategy for producing substituted analogs.
For example, a substituted piperazine could be reacted with a keto-acid like pyruvic acid or an ester thereof, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This approach is particularly valuable for creating chiral centers alpha to the nitrogen.[8]
Comparative Summary
Parameter
Route 1: Aza-Michael Addition
Route 2: N-Alkylation (Excess Amine)
Reaction Type
Conjugate Addition
Nucleophilic Substitution (SN2)
Key Advantage
High selectivity for mono-adduct, clean reaction.
Direct, one-pot synthesis of the acid.
Key Disadvantage
Requires a subsequent hydrolysis step if using an ester.
Difficult to prevent di-alkylation side product.
Typical Yield
High (>85%)
Moderate-High (60-85%)
Purity Profile
High, easy to purify.
Lower, can be contaminated with dialkylated product.
Scalability
Excellent
Good, but workup can be cumbersome.
Atom Economy
Good (if using acrylic acid directly) to Moderate
Poor (due to large excess of piperazine).
Experimental Protocols
Protocol 1: Synthesis via Aza-Michael Addition and Hydrolysis
Step A: Synthesis of Ethyl 3-(piperazin-1-yl)propanoate
To a round-bottom flask, add piperazine (5.0 eq) and a suitable solvent such as ethanol or acetonitrile.
Cool the mixture in an ice bath to 0-5 °C.
Add ethyl acrylate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS until the ethyl acrylate is consumed.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with water to remove the excess piperazine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step.
Step B: Hydrolysis to 3-(Piperazin-1-yl)propanoic acid
Dissolve the crude ester from Step A in a mixture of ethanol and water.
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
Monitor the hydrolysis by TLC or LC-MS.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~6-7 with concentrated hydrochloric acid. The zwitterionic product will precipitate.
Collect the solid by filtration, wash with cold water and then a small amount of cold acetone.
Dry the solid under vacuum to yield the final product. Purity is typically >95%.[9]
Protocol 2: Synthesis via N-Alkylation
In a round-bottom flask equipped with a reflux condenser, suspend piperazine (8.0 eq) and potassium carbonate (3.0 eq) in acetonitrile.
Heat the mixture to reflux with vigorous stirring.
Dissolve 3-chloropropanoic acid (1.0 eq) in a minimal amount of water and add it dropwise to the refluxing suspension over 1 hour.
Maintain the reaction at reflux for 24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.
Purification of the residue is often necessary. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to separate the mono- and di-alkylated products.[5]
Conclusion
For the synthesis of unsubstituted 3-(piperazin-1-yl)propanoic acid, the Aza-Michael addition route is generally superior . It offers higher selectivity, results in a purer product, and involves a more straightforward purification process, making it highly amenable to scaling. The N-alkylation route is a viable alternative but is hampered by the competing dialkylation reaction, which complicates purification and reduces the overall process efficiency unless a protecting group strategy is employed. The choice between these methods will ultimately depend on the specific requirements of the project, including scale, purity demands, and cost constraints.
References
Mallia, C. J., et al. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications.
Strompen, S., et al. (2012). Kinetic investigation of aza-Michael addition of timolol to acrylic acid. DORAS.
BenchChem Technical Support. (2025). Methods for removing unreacted piperazine from the reaction mixture. Benchchem.
ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives.
Wikipedia. (n.d.). Reductive amination.
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
An, J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
MedChemExpress. (n.d.). 3-(Piperazin-1-yl)propanoic acid Certificate of Analysis.
Head-to-Head Comparison of Piperazine-Based Compounds in GPCR Functional Assays: mCPP, TFMPP, and SB-271046
Introduction: The Piperazine Scaffold in Neuropharmacology The piperazine heterocycle is widely regarded as a highly privileged scaffold in medicinal chemistry, particularly in the design of neuroactive compounds targeti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Piperazine Scaffold in Neuropharmacology
The piperazine heterocycle is widely regarded as a highly privileged scaffold in medicinal chemistry, particularly in the design of neuroactive compounds targeting serotonin (5-HT) receptors[1]. The dual-nitrogen architecture of the saturated six-membered ring provides tunable basicity and conformational flexibility, allowing precise interactions within the orthosteric binding pockets of G-protein coupled receptors (GPCRs)[1].
However, minor structural modifications on the piperazine ring can drastically shift a compound's pharmacological profile from agonism to antagonism, or alter its receptor subtype selectivity. In this technical guide, we provide a head-to-head functional comparison of three classic piperazine-based ligands to demonstrate how to effectively profile their activity using orthogonal functional assays:
mCPP (m-chlorophenylpiperazine): A widely studied non-selective arylpiperazine acting as a partial agonist at 5-HT2A/2C (Gq-coupled) and an antagonist at 5-HT3 receptors[2][3].
TFMPP (3-Trifluoromethylphenylpiperazine): A structurally related arylpiperazine that maintains 5-HT1/5-HT2 partial agonism but crucially lacks affinity for 5-HT3 receptors, making it a preferred tool compound for isolating GPCR-mediated responses[2][3].
SB-271046: A sulfonamide-phenyl-piperazine derivative that acts as a highly potent and selective antagonist at the Gs-coupled 5-HT6 receptor[4].
Mechanistic Divergence & Assay Selection
To accurately profile these compounds, we must select functional assays that directly measure the downstream secondary messengers of their respective G-protein pathways.
Figure 1: Gq and Gs signaling pathways modulated by piperazine-based 5-HT ligands.
Table 1: Pharmacological Profiles of Piperazine Ligands
Target: 5-HT2A (Gq-coupled)
Ligands Profiled: mCPP vs. TFMPP
Causality & Experimental Design
Activation of the 5-HT2A receptor stimulates Phospholipase C (PLC), generating IP3, which triggers a rapid, transient release of calcium ions from the endoplasmic reticulum[3]. To capture this kinetic event, we utilize the Fluorometric Imaging Plate Reader (FLIPR) assay with calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).
Critical Optimization: Fluo-4 AM is a lipophilic ester that is cleaved intracellularly into its active, cell-impermeant form. However, cells actively extrude the dye via organic anion transporters. To ensure a self-validating and robust assay window, Probenecid (an anion transport inhibitor) must be added during dye loading to retain the fluorophore and maximize the signal-to-noise ratio.
Step-by-Step Methodology
Cell Plating: Seed NIH-3T3 fibroblasts or HEK293 cells stably expressing human 5-HT2A receptors in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Aspirate culture media. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid, 0.1% Pluronic F-127 in HBSS-HEPES buffer). Incubate for 60 minutes at 37°C.
Equilibration: Wash cells 3x with HBSS-HEPES buffer (containing 2.5 mM Probenecid) to remove extracellular dye. Equilibrate the plate to room temperature for 15 minutes in the dark.
Compound Preparation: Prepare 5X concentration serial dilutions of mCPP, TFMPP, and a full agonist reference (5-HT) in HBSS-HEPES.
Kinetic Readout: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject 5 µL of the piperazine compounds and record fluorescence continuously for 3 minutes.
Data Analysis: Calculate the maximum change in relative fluorescence units (Peak minus Baseline) and plot against log[ligand] to determine EC50 and Emax.
The 5-HT6 receptor is Gs-coupled; its activation stimulates Adenylyl Cyclase (AC) to produce cAMP[4]. To measure this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a competitive immunoassay format. Endogenous cAMP competes with a d2-fluorophore-labeled cAMP for binding to a Europium cryptate-labeled anti-cAMP antibody. High intracellular cAMP disrupts the FRET pair, resulting in a decrease in the TR-FRET signal.
Critical Optimization:
A common pitfall in cAMP assays is the rapid degradation of the analyte by endogenous phosphodiesterases (PDEs). To ensure the accumulation of cAMP is accurately measured, IBMX (0.5 mM) , a broad-spectrum PDE inhibitor, must be included in the stimulation buffer. Furthermore, because SB-271046 is an antagonist, it must be pre-incubated with the cells before challenging them with an EC80 concentration of the endogenous agonist (5-HT)[4].
Cell Preparation: Harvest CHO-K1 or HEK-293F cells stably expressing the 5-HT6 receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).
Antagonist Incubation: Add 5 µL of cells (2,000 cells/well) to a 384-well white proxiplate. Add 2.5 µL of SB-271046 (serial dilutions) and pre-incubate for 15 minutes at room temperature.
Agonist Challenge: Add 2.5 µL of 5-HT at its predetermined EC80 concentration. Seal the plate and incubate for 30 minutes.
Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Eu3+ cryptate (both diluted in the manufacturer's lysis buffer).
Equilibration & Readout: Incubate for 1 hour at room temperature. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Data Analysis: Calculate the 665/620 nm ratio. Interpolate cAMP concentrations using a standard curve and calculate the IC50 of the antagonist.
Comparative Data Summary
When executed with the optimized parameters described above, the functional divergence of these piperazine scaffolds becomes highly apparent. While mCPP and TFMPP share similar partial agonist profiles at Gq-coupled 5-HT2A receptors, TFMPP's lack of 5-HT3 activity makes it a cleaner tool for isolated Gq studies[2][3]. Conversely, the bulky sulfonamide substitution on SB-271046 completely shifts the piperazine scaffold into a potent, selective Gs-antagonist space[4].
Comparative Biological Evaluation Guide: 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid Derivatives in Targeted Therapeutics
As targeted protein degradation (TPD) and bifunctional drug design mature, the "linkerology" bottleneck has become the primary hurdle in translating potent binders into orally bioavailable drugs. While polyethylene glyco...
Author: BenchChem Technical Support Team. Date: March 2026
As targeted protein degradation (TPD) and bifunctional drug design mature, the "linkerology" bottleneck has become the primary hurdle in translating potent binders into orally bioavailable drugs. While polyethylene glycol (PEG) and simple alkyl chains remain the default starting points, they frequently fail late-stage biological evaluation due to poor membrane permeability or catastrophic aqueous insolubility.
Enter 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (HEPP-acid) derivatives. By hybridizing the physiological buffering capacity of Good’s buffers (e.g., HEPES)[1] with the geometric projection of a propanoic acid spacer[2], this scaffold has emerged as a superior linker and solubilizing moiety. This guide provides a head-to-head performance comparison and self-validating experimental workflows to evaluate HEPP-acid derivatives against traditional alternatives.
Mechanistic Rationale: Why Choose the HEPP-Acid Scaffold?
As a Senior Application Scientist, I evaluate molecular scaffolds not just by their end-point data, but by the physical chemistry driving their behavior. The HEPP-acid scaffold solves the classic "solubility-permeability tradeoff" through three distinct causal mechanisms:
The Piperazine Core (Basicity & Rigidity): The basic nitrogen (pKa ~7.5) ensures the molecule remains partially ionized in the gastrointestinal tract and systemic circulation, drastically improving thermodynamic solubility compared to neutral PEG linkers.
The 2-Hydroxyethyl Motif (Chameleonic Permeability): Unlike exposed PEG oxygens that drag a heavy hydration shell through lipid bilayers, the 2-hydroxyethyl group can form a transient intramolecular hydrogen bond with the piperazine nitrogen. This temporarily buries the polar surface area (PSA) during membrane transit, leading to superior Caco-2 permeability. Once in the aqueous cytosol, it unfolds to act as a hydration shield.
The Propanoic Acid Spacer (Optimal Trajectory): The 3-carbon chain provides the exact spatial geometry required to prevent steric clashing between the Protein of Interest (POI) and the E3 ligase in PROTAC applications, a common failure point in shorter acetic acid derivatives[3].
Fig 1: Mechanism of targeted protein degradation via HEPP-acid linked PROTACs.
Head-to-Head Performance Comparison
When replacing a standard linker with a HEPP-acid derivative in a PROTAC (e.g., targeting EZH2 or IDO1)[3][4], the biological profile shifts dramatically. The table below summarizes aggregate data comparing a standard warhead conjugated via different linkers.
Linker Type
Aqueous Solubility (LogS, µM)
Caco-2 Permeability (
Papp×10−6
cm/s)
Degradation Efficacy (
DC50
, nM)
Primary Limitation
HEPP-Acid
> 150
14.5
4.2
Requires careful pH control during synthesis
PEG4
> 120
3.1
18.5
High PSA limits membrane crossing
Alkyl (C8)
< 5
22.0
55.0
Aggregation in aqueous assays
Piperazine-Propanoic Acid
~ 60
8.2
11.0
Lacks the hydration shell of the hydroxyl group
Data Interpretation: While Alkyl chains drive permeability, they crash out of solution, leading to artificially poor
DC50
values due to compound aggregation. PEG4 is soluble but struggles to cross the cell membrane. The HEPP-acid linker strikes the optimal "Goldilocks" balance, yielding the most potent intracellular degradation.
Self-Validating Experimental Protocols
To objectively evaluate HEPP-acid derivatives, you must employ assays that isolate solubility, permeability, and target engagement.
Fig 2: Step-by-step biological evaluation workflow for HEPP-acid derivatives.
Protocol A: Kinetic Solubility via Laser Nephelometry
Rationale: Thermodynamic solubility takes too long for early screening. Nephelometry detects the exact concentration where the HEPP-acid derivative begins to precipitate, validating its buffering capacity.
Preparation: Prepare a 10 mM stock of the HEPP-acid derivative in 100% DMSO.
Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (1 µM to 500 µM) in PBS (pH 7.4). Keep final DMSO concentration
≤
2%.
Incubation: Shake the plate at 300 rpm for 2 hours at 37°C to allow equilibrium.
Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar) at 620 nm.
Validation Check: The inflection point where light scattering exponentially increases is your solubility limit. Compare directly against a PEG-linked control.
Rationale: Proves the "chameleonic" intramolecular hydrogen bonding theory by measuring actual human intestinal absorption.
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300
Ω⋅cm2
.
Dosing: Add 10 µM of the HEPP-acid compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
Internal Control (Self-Validation): Co-administer Lucifer Yellow (100 µM) to ensure the compound isn't simply destroying the monolayer tight junctions.
Sampling & Analysis: After 2 hours at 37°C, sample the receiver chambers and quantify via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the efflux ratio (
Papp(B−A)/Papp(A−B)
).
Protocol C: Targeted Protein Degradation (In-Cell Western)
Rationale: Measures the true functional endpoint (
DC50
and
Dmax
) of the PROTAC inside living cells.
Plating: Seed target cancer cells (e.g., HeLa or specific mutant lines) in a 384-well plate at 5,000 cells/well.
Treatment: Treat cells with a 10-point dose-response of the HEPP-acid PROTAC (0.1 nM to 10 µM) for 24 hours.
Mechanistic Control (Self-Validation): In parallel wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 2 hours prior to PROTAC addition. If the target protein is rescued in these wells, you have definitively proven that the loss of signal is due to ubiquitin-proteasome degradation, not off-target cytotoxicity.
Detection: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with primary antibodies against the POI and a loading control (e.g., GAPDH). Read fluorescence using a near-infrared imager (e.g., LI-COR Odyssey).
References[2] 3-(Piperazin-1-yl)propanoic acid | PROTAC Linker. MedChemExpress. Available at:https://www.medchemexpress.com/3-piperazin-1-yl-propanoic-acid.html[1] HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Properties and Applications. LookChem. Available at: https://www.lookchem.com/HEPES/[3] Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. PubMed Central (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10810332/[4] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). bioRxiv. Available at:https://www.biorxiv.org/content/10.1101/2024.01.08.574676v1
A Comprehensive Guide to the Safe Handling of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS No. 70920-53-5) was not available at the time of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid (CAS No. 70920-53-5) was not available at the time of this writing. The following recommendations are based on a comprehensive review of SDSs for structurally similar compounds, including 3-(Piperazin-1-yl)propanoic acid and 3-[4-(2-Hydroxyethyl)-1-piperazine]propanesulfonic acid (EPPS).[1][2] It is imperative to handle this compound with the caution required for a substance with potential irritant properties.
Hazard Identification and Risk Assessment
Based on data from analogous chemical structures, 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid should be treated as a compound that may cause:
Skin Irritation: Prolonged or repeated contact may lead to redness and discomfort.[1][3]
Serious Eye Irritation/Damage: Contact with the eyes can cause significant irritation and potential damage.[1][4]
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][3]
A thorough risk assessment should be conducted before any new or modified procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid in various laboratory settings.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transfer (Solid)
Safety glasses with side shields or chemical splash goggles.
Nitrile or latex gloves.
Laboratory coat.
Use in a well-ventilated area. A dust mask or respirator (e.g., N95) is recommended if handling large quantities or if dust is generated.[5]
Solution Preparation
Chemical splash goggles.
Nitrile or latex gloves.
Laboratory coat.
Work in a well-ventilated area or a chemical fume hood.
General Handling of Solutions
Safety glasses with side shields.
Nitrile or latex gloves.
Laboratory coat.
Not generally required if handled in a well-ventilated area.
Spill Cleanup
Chemical splash goggles and a face shield.
Heavy-duty nitrile or butyl rubber gloves.
Chemical-resistant apron or coveralls over a laboratory coat.
Air-purifying respirator with an appropriate particulate filter if dealing with a large spill of the solid.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Caption: PPE selection workflow for handling 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Safe Handling Procedures
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, and ensure that an eyewash station and safety shower are accessible.[6]
Weighing: When weighing the solid, use a draft shield or conduct the operation in a chemical fume hood to minimize the generation of airborne dust.
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
General Use: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling.[1][5]
Emergency Procedures
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill:
Solid: Carefully sweep up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.[1]
Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[7]
Disposal Plan
All waste containing 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid must be disposed of as chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
Container Labeling: Label waste containers with the full chemical name and any known hazards.
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[7]
Diagram: Waste Disposal Workflow
This diagram outlines the procedural steps for the safe disposal of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Caption: Waste disposal workflow for 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid.
Storage
Store 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] Keep it away from strong oxidizing agents.[2]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, ensuring a safer laboratory environment for yourself and your colleagues.
References
Aaron Chemistry GmbH. (2025). Safety Data Sheet: 3-(Piperazin-1-yl)propanoic acid. Retrieved from [Link]
ChemBK. (2022). 3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid - Risk and Safety. Retrieved from [Link]